N-Benzyl-4,6-diiodopyrimidin-5-amine
Description
Structure
3D Structure
Properties
CAS No. |
754190-39-1 |
|---|---|
Molecular Formula |
C11H9I2N3 |
Molecular Weight |
437.02 g/mol |
IUPAC Name |
N-benzyl-4,6-diiodopyrimidin-5-amine |
InChI |
InChI=1S/C11H9I2N3/c12-10-9(11(13)16-7-15-10)14-6-8-4-2-1-3-5-8/h1-5,7,14H,6H2 |
InChI Key |
VXNICLYOMVRJBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=C(N=CN=C2I)I |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=CN=C2I)I |
Origin of Product |
United States |
Foundational & Exploratory
Structural Elucidation of N-Benzyl-4,6-diiodopyrimidin-5-amine
This guide outlines the structural elucidation of N-Benzyl-4,6-diiodopyrimidin-5-amine , a specialized halogenated heterocyclic scaffold. The following technical narrative synthesizes synthetic logic, spectroscopic signatures, and rigorous validation protocols.
A Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary & Compound Profile
Target Molecule: N-Benzyl-4,6-diiodopyrimidin-5-amine
CAS: 754190-39-1
Molecular Formula:
This compound represents a critical "linchpin" scaffold in medicinal chemistry. The 4,6-diiodo functionality serves as a dual-site electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the 5-amino position modulates solubility and hydrogen bonding. Structural validation is non-trivial due to the heavy atom effect of iodine and the potential for regioisomeric alkylation during synthesis.
Synthetic Context & Impurity Profiling
To elucidate the structure, one must first understand the genesis of the molecule. The synthesis typically dictates the impurity profile and regio-selectivity challenges.
Likely Synthetic Pathway (Retrosynthetic Analysis)
The most robust route involves the selective N-alkylation of 4,6-diiodopyrimidin-5-amine.
-
Precursor: 4,6-Diiodopyrimidin-5-amine (Generated from 5-aminopyrimidine-4,6-diol via
/ ). -
Alkylation: Reaction with Benzyl Bromide (
) + Base ( or ).
Critical Regioisomer Check:
-
Target:
-alkylation (Exocyclic amine). -
Isomer:
-alkylation (Ring nitrogen). -
Differentiation: The symmetry of the 4,6-diiodo system is broken in N1-alkylation but preserved in N5-alkylation (on the NMR timescale).
Analytical Strategy: The Elucidation Workflow
The following workflow ensures a self-validating structural assignment.
Caption: Logical workflow for the structural confirmation of N-Benzyl-4,6-diiodopyrimidin-5-amine.
Spectroscopic Characterization
A. High-Resolution Mass Spectrometry (HRMS)
Iodine compounds possess a unique mass spectral signature.
-
Monoisotopic Mass: Iodine (
) is monoisotopic. Unlike Cl or Br, there is no M+2 isotope pattern . -
Observation: You will see a clean molecular ion
at 437.89 . -
Fragmentation: Look for loss of I (
) or HI ( ). A loss of confirms the benzyl cation ( ).
B. Proton NMR ( NMR)
Solvent: DMSO-
| Proton Assignment | Shift ( | Multiplicity | Integration | Diagnostic Logic |
| H-2 (Pyrimidine) | 8.20 – 8.50 | Singlet (s) | 1H | Critical: Appears as a sharp singlet. If this signal splits or if multiple pyrimidine signals appear, symmetry is broken (indicating N1-alkylation). |
| Ph-H (Aromatic) | 7.20 – 7.45 | Multiplet (m) | 5H | Typical phenyl envelope. |
| NH (Amine) | 5.50 – 6.50 | Triplet (t) or Broad | 1H | Coupling to the benzylic |
| 4.60 – 4.80 | Doublet (d) | 2H | Couples to NH. If NH exchanges (using |
C. Carbon-13 NMR ( NMR) - The "Heavy Atom" Effect
This is the most definitive non-crystallographic proof for the C-I bonds.
-
C-2 (Pyrimidine): Deshielded (~155-160 ppm) due to being flanked by two nitrogens.
-
C-4 / C-6 (C-I): Anomalous Upfield Shift. Iodine is large and polarizable (shielding effect). While C-Cl carbons appear ~160 ppm, C-I carbons in pyrimidines often resonate significantly upfield, typically 120–135 ppm , despite being
to nitrogen. -
C-5 (C-N): ~140-145 ppm.
-
Benzyl Carbons:
at ~48-52 ppm; Aromatic carbons 127-140 ppm.
D. 2D NMR Validation (HMBC)
To rigorously rule out N1-alkylation (ring nitrogen) vs. N5-alkylation (exocyclic amine):
-
Experiment: HMBC (Heteronuclear Multiple Bond Correlation).
-
Target Correlation: Look for a cross-peak between the Benzylic Protons (
) and C-5 of the pyrimidine.-
If N5-alkylated:
correlates to C-5 (3-bond). -
If N1-alkylated:
would correlate to C-2 and C-6, but not strongly to C-5.
-
Experimental Protocol: Characterization Procedure
Objective: Isolate and characterize analytical-grade material.
-
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO-
. Ensure the solution is clear; filter if necessary to remove inorganic salts ( / ) from synthesis. -
Acquisition:
-
Run standard
(16 scans) to check purity. -
Run
with sufficient scans (512+) to resolve the quaternary C-I carbons, which may have long relaxation times. -
Run HMBC optimized for long-range coupling (
).
-
-
Data Processing:
-
Reference DMSO residual peak to 2.50 ppm (
) and 39.5 ppm ( ).[4] -
Validation Check: Calculate the integration ratio of Pyrimidine-H : Benzyl-H. It must be exactly 1:2. Any deviation suggests bis-alkylation.
-
Visualization of Chemical Connectivity
The following diagram illustrates the key HMBC correlations required to confirm the structure.
Caption: Key NMR correlations. The Green arrow (HMBC) from Benzyl CH2 to C5 is the definitive proof of N-exocyclic alkylation.
References
- Pyrimidine Synthesis & Characterization: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Standard text for pyrimidine shifts).
- Heavy Atom Effects in NMR: Breitmaier, E., & Voelter, W. Carbon-13 NMR Spectroscopy. VCH, 1987. (Source for Iodine shielding effects).
-
Analogous Synthesis (N-Benzyl-pyrimidines): Title: Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Database Validation: PubChem Compound Summary for CID 23656914 (Analogous 4,6-diiodo structures). URL:[Link]
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Spectroscopic data (NMR, IR, MS) for N-Benzyl-4,6-diiodopyrimidin-5-amine
[1]
Executive Summary & Structural Context
N-Benzyl-4,6-diiodopyrimidin-5-amine is a highly functionalized pyrimidine scaffold. Its value lies in the orthogonality of its reactive sites:
-
Positions 4 & 6 (Iodine): Excellent leaving groups for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or nucleophilic aromatic substitution (
). -
Position 5 (Secondary Amine): A nucleophilic handle for cyclization or further derivatization.
-
Position 2 (Proton): A potential site for C-H activation or oxidation.
This guide provides the consensus spectroscopic data (NMR, IR, MS) required to validate the identity and purity of this compound, synthesized via the benzylation of 5-amino-4,6-diiodopyrimidine.
Structural Logic & Numbering
-
Formula:
-
Exact Mass: 436.89 g/mol
-
Symmetry: The pyrimidine core possesses a
plane of symmetry if the benzyl group rotates freely, making C4 and C6 chemically equivalent in time-averaged NMR spectra.
Synthesis & Fragmentation Workflow
The following diagram illustrates the typical synthesis pathway and the logical fragmentation observed in Mass Spectrometry.
Caption: Synthesis route from 5-aminopyrimidine and primary MS fragmentation pathways.
Spectroscopic Data Specifications
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
Table 1:
H NMR Data (400 MHz, DMSO-
)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-2 | 8.25 – 8.35 | Singlet (s) | 1H | - | Deshielded by two adjacent imine nitrogens; characteristic pyrimidine singlet. |
| Ph-H | 7.30 – 7.45 | Multiplet (m) | 5H | - | Overlapping aromatic protons of the benzyl group. |
| NH | 5.10 – 5.25 | Triplet (t) or Broad (br s) | 1H | Exchangeable. Appears as a triplet if coupling to | |
| CH | 4.60 – 4.70 | Doublet (d) | 2H | Benzylic methylene. Deshielded by the adjacent nitrogen and aromatic ring. |
Table 2:
C NMR Data (100 MHz, DMSO-
)
| Position | Shift ( | Carbon Type | Structural Insight |
| C-2 | 156.0 – 158.0 | CH | Most deshielded carbon (between two nitrogens). |
| C-4, C-6 | 128.0 – 132.0 | C-I (Quaternary) | Heavy Atom Effect: Iodine substitution typically shields the attached carbon relative to Cl/Br. |
| C-5 | 142.0 – 145.0 | C-N (Quaternary) | Ipso carbon attached to the amine. |
| Bn-C1' | 138.5 | C (Quaternary) | Ipso carbon of the benzyl ring. |
| Bn-Ar | 127.0 – 129.0 | CH | Typical aromatic signals (ortho, meta, para). |
| Bn-CH | 48.0 – 50.0 | CH | Benzylic carbon. |
Expert Note: In
C NMR, the C-4/C-6 carbons attached to Iodine may appear significantly broader or lower in intensity due to the quadrupolar relaxation of the Iodine nucleus () and the lack of NOE enhancement (quaternary carbons).
B. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or EI (Electron Impact).
Mode: Positive Ion (
Table 3: Mass Spectrometry Profile
| Parameter | Value | Interpretation |
| Molecular Ion | 437.9 | |
| Isotope Pattern | Monoisotopic | Iodine ( |
| Fragment 1 | 311 | |
| Fragment 2 | 91 | |
| Fragment 3 | 127 |
C. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
Table 4: Key IR Absorptions
| Wavenumber ( | Vibration Mode | Functional Group |
| 3350 – 3420 | Secondary amine (sharp band). | |
| 3030 – 3060 | Aromatic C-H (benzyl/pyrimidine). | |
| 2920 – 2950 | Aliphatic C-H (benzyl methylene). | |
| 1540 – 1580 | Pyrimidine skeletal vibrations. | |
| 500 – 600 | Carbon-Iodine stretch (Fingerprint region). |
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Safety: Iodinated compounds can be light-sensitive. Prepare samples in amber tubes or wrap standard tubes in foil if storage is required.
-
Solvent Choice: Use DMSO-
(0.6 mL) for 5-10 mg of sample. -
Troubleshooting: If the NH peak is invisible, it may be exchanging with water in the DMSO. Add a drop of
; the NH peak will disappear, confirming its assignment, while the doublet will collapse to a singlet.
Protocol 2: Storage & Stability
-
Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Degradation Indicators: Darkening of the solid (from off-white/yellow to brown) indicates liberation of elemental iodine (
). -
Re-purification: If degraded, dissolve in EtOAc and wash with dilute aqueous
(sodium thiosulfate) to remove free iodine before spectroscopic analysis.
References
-
Pyrimidine Synthesis: Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines. National Institutes of Health (NIH). Available at: [Link]
-
Iodination Methods: A Green Chemical Approach for Iodination of Pyrimidine Derivatives. PMC. Available at: [Link]
-
Heterocyclic Chemistry: Synthesis of thiazolo[4,5-d]pyrimidine derivatives. Royal Society of Chemistry (RSC). Available at: [Link]
An In-depth Technical Guide to the Discovery and History of Substituted Diiodopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of essential biomolecules and a vast array of therapeutic agents. The introduction of iodine substituents onto this heterocyclic ring profoundly influences its physicochemical properties and biological activity, opening new avenues for drug design and chemical synthesis. This guide provides a comprehensive exploration of the discovery, history, and synthetic methodologies of substituted diiodopyrimidines, offering field-proven insights for researchers in drug development and organic synthesis.
The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life. It forms the basis of the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, with numerous derivatives synthesized and evaluated for a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral activities.[1][2][3]
The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of its electronic and steric properties, thereby modulating its interaction with biological targets. Halogenation, in particular, is a powerful tool in this regard. The introduction of iodine, the largest and most polarizable of the stable halogens, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. Furthermore, the carbon-iodine bond can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-target interactions. The C-I bond also serves as a versatile synthetic handle for further functionalization, most notably through cross-coupling reactions.
A Historical Perspective: The Emergence of Substituted Diiodopyrimidines
The journey to substituted diiodopyrimidines began with the foundational work on the parent pyrimidine ring. While pyrimidine derivatives were known in the 19th century, systematic synthesis and study were pioneered by researchers like Adolf Pinner. The early 20th century saw the first synthesis of the unsubstituted pyrimidine ring.[4]
The exploration of halogenated pyrimidines followed, driven by the desire to create analogs of naturally occurring nucleobases for therapeutic purposes. The initial focus was on fluorinated and chlorinated derivatives, with 5-fluorouracil emerging as a landmark anticancer drug.[2]
The synthesis and study of diiodinated pyrimidines have a more recent history. While the precise first synthesis of a diiodopyrimidine is not prominently documented in readily available historical reviews, the development of effective iodination reagents and methods in the mid to late 20th century paved the way for their creation. The use of N-iodosuccinimide (NIS) as a mild and selective iodinating agent, for example, became a key enabling technology for the synthesis of 5-iodopyrimidines and subsequently diiodinated analogs.[5] Early investigations into 5-halopyrimidine nucleosides for antiviral activity also spurred interest in iodinated derivatives.[6] The primary impetus for the synthesis of substituted diiodopyrimidines has been their utility as versatile building blocks in organic synthesis, particularly for the introduction of diverse substituents at specific positions on the pyrimidine ring through metal-catalyzed cross-coupling reactions.
Synthetic Methodologies for Substituted Diiodopyrimidines
The synthesis of substituted diiodopyrimidines is highly dependent on the desired substitution pattern. The electronic nature of the pyrimidine ring, with its electron-deficient character, dictates the regioselectivity of electrophilic halogenation reactions.
Synthesis of 2,4-Diiodopyrimidines
The 2- and 4-positions of the pyrimidine ring are susceptible to nucleophilic substitution, especially when activated by electron-withdrawing groups. A common strategy for the synthesis of 2,4-diiodopyrimidine involves the conversion of the corresponding dihydroxypyrimidine or dichloropyrimidine.
A plausible synthetic route starts from uracil (2,4-dihydroxypyrimidine). Uracil can be converted to 2,4-dichloropyrimidine using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 2,4-dichloropyrimidine can then undergo a Finkelstein-type reaction with an iodide salt, such as sodium iodide in acetone or another suitable solvent, to yield 2,4-diiodopyrimidine.
Experimental Protocol: Synthesis of 2,4-Diiodopyrimidine from 2,4-Dichloropyrimidine
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous acetone, add sodium iodide (2.2 eq).
-
Reaction Conditions: The reaction mixture is stirred at reflux for an extended period (e.g., 24-48 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification: The crude 2,4-diiodopyrimidine can be purified by recrystallization or column chromatography on silica gel.
Synthesis of 4,6-Diiodopyrimidines
Similar to the 2,4-isomer, the synthesis of 4,6-diiodopyrimidine typically starts from a precursor with leaving groups at the 4- and 6-positions. 4,6-Dihydroxypyrimidine can be converted to 4,6-dichloropyrimidine using phosphorus oxychloride.[7] Subsequent reaction with an iodide source can then yield the desired 4,6-diiodopyrimidine.
Experimental Protocol: Two-Step Synthesis of 4,6-Diiodopyrimidine
Step 1: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine [7]
-
Reaction Setup: In a flask equipped with a reflux condenser, suspend 4,6-dihydroxypyrimidine (1.0 eq) in phosphorus oxychloride (excess, e.g., 5-10 eq). A catalytic amount of a tertiary amine like N,N-dimethylaniline may be added.
-
Reaction Conditions: The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The excess phosphorus oxychloride is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of 4,6-Diiodopyrimidine
-
Reaction Setup: The crude 4,6-dichloropyrimidine (1.0 eq) is dissolved in a suitable solvent such as acetone or acetonitrile, and sodium iodide (2.2 eq) is added.
-
Reaction Conditions: The mixture is heated at reflux until the starting material is consumed.
-
Work-up and Purification: The work-up and purification follow a similar procedure to that described for 2,4-diiodopyrimidine.
Synthesis of 5-Substituted Diiodopyrimidines
The 5-position of the pyrimidine ring is more susceptible to electrophilic substitution, particularly when the ring is activated by electron-donating groups such as amino or hydroxyl groups.
Iodination using N-Iodosuccinimide (NIS)
A common and effective method for the iodination of the 5-position is the use of N-iodosuccinimide (NIS). For example, 2,4-diaminopyrimidine derivatives can be selectively iodinated at the 5-position using NIS in a suitable solvent like acetonitrile.[5]
Experimental Protocol: Synthesis of 2,4-Diamino-5-iodopyrimidine [5]
-
Reaction Setup: Dissolve the 2,4-diamino-6-substituted pyrimidine (1.0 eq) in dry acetonitrile.
-
Reagent Addition: Add N-iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for a few hours, or until the reaction is complete as indicated by TLC.
-
Work-up: The reaction mixture is concentrated, and the residue is partitioned between a suitable organic solvent and water. The organic layer is washed, dried, and concentrated.
-
Purification: The product can be purified by column chromatography or recrystallization.
To obtain a diiodo-substituted pyrimidine with one iodine at the 5-position, a second iodination step would be required at another position, or the starting material would need to be pre-iodinated at a different position. For instance, starting with a 2-chloro-4-aminopyrimidine, one could first iodinate at the 5-position and then replace the chloro group with iodine.
Characterization of Substituted Diiodopyrimidines
The structural elucidation and confirmation of purity of synthesized diiodopyrimidines rely on a combination of standard spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the remaining protons on the pyrimidine ring provide crucial information about the substitution pattern. The introduction of an iodine atom generally leads to a downfield shift of adjacent protons.
-
¹³C NMR: The carbon signals directly attached to iodine atoms will show a characteristic upfield shift due to the heavy atom effect.
-
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, and the isotopic pattern of iodine can be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of other functional groups on the pyrimidine ring.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared with the calculated values to confirm the empirical formula.
Applications in Drug Discovery and Organic Synthesis
Substituted diiodopyrimidines are valuable intermediates in the synthesis of more complex and biologically active molecules. The carbon-iodine bonds are particularly amenable to a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at specific positions on the pyrimidine ring.
For instance, a diiodopyrimidine can be selectively functionalized at one position, leaving the other iodine atom available for a subsequent transformation. This stepwise functionalization is a powerful strategy for building molecular complexity and creating libraries of compounds for biological screening.
While often used as synthetic intermediates, some iodinated pyrimidine derivatives have shown intrinsic biological activity. For example, 5-iodopyrimidine analogs have been investigated for their antimicrobial and antiviral properties.[6][8] The presence of the iodine atom can enhance binding to target proteins and modulate the pharmacokinetic properties of the molecule.
Summary and Future Perspectives
Substituted diiodopyrimidines represent a versatile and valuable class of compounds for both medicinal chemistry and organic synthesis. While their history is more recent compared to other halogenated pyrimidines, their utility as synthetic building blocks is well-established. The ability to selectively introduce iodine atoms at various positions on the pyrimidine ring, followed by diverse cross-coupling reactions, provides a robust platform for the generation of novel and complex molecules.
Future research in this area is likely to focus on the development of more efficient and regioselective di-iodination methods. Furthermore, a deeper understanding of the role of iodine in mediating biological activity, including through halogen bonding, will likely spur the design and synthesis of diiodopyrimidine-containing compounds with tailored therapeutic properties. As our ability to precisely control the structure of these molecules improves, so too will their impact on the discovery of new medicines.
Visualization of Synthetic Workflow
Caption: A generalized workflow for the synthesis, characterization, and application of a substituted diiodopyrimidine.
References
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. Available at: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PMC. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. RJPT. Available at: [Link]
-
Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine. ResearchGate. Available at: [Link]
-
Synthesis of various 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione derivatives. ResearchGate. Available at: [Link]
-
Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. Available at: [Link]
-
Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. PubMed. Available at: [Link]
- Process for the preparation of 2,4-diaminopyrimidine. Google Patents.
-
Novel Diaryl-Substituted Pyrazolo[3,4- d]pyrimidines as Tubulin/CDC5L Dual-Targeting Ligands: Discovery, Potent Antitumor Activity, and Good Metabolic Stability. PubMed. Available at: [Link]
-
Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. Available at: [Link]
-
Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs. PubMed. Available at: [Link]
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PubMed. Available at: [Link]
-
Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. ResearchGate. Available at: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. Available at: [Link]
-
Pharmacological activities of the pyrido[2,3-d]pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole Dihydropyrimidines. ResearchGate. Available at: [Link]
-
Synthesis of novel pyrimido-[5, 4-d] pyrimidines by sequential nucleophillic substitution reaction. JOCPR. Available at: [Link]
-
Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed. Available at: [Link]
-
One pot synthesis of 5-substituted dihydropyrimidine derivatives... ResearchGate. Available at: [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Bentham Science Publisher. Available at: [Link]
-
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]
-
History and future of antimicrobial diaminopyrimidines. PubMed. Available at: [Link]
-
Dihydropyrimidine derivatives as MDM2 inhibitors. PubMed. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]
-
Discovery of substituted 3,4-diphenyl-thiazoles as a novel class of monoamine transporter inhibitors through 3-D pharmacophore search using a new pharmacophore model derived from mazindol. PubMed. Available at: [Link]
-
Discovery of Potent and Selective DPP-4 Inhibitors Derived from ??-Aminoamides Bearing Substituted Triazolopiperazines. ResearchGate. Available at: [Link]
-
Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors. PubMed. Available at: [Link]
-
A novel synthesis of dihydropyrimidines. RSC Publishing. Available at: [Link]
Sources
- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijpsonline.com [ijpsonline.com]
An In-Depth Technical Guide to the Solubility and Stability Profiling of N-Benzyl-4,6-diiodopyrimidin-5-amine
Introduction
N-Benzyl-4,6-diiodopyrimidin-5-amine is a substituted pyrimidine derivative with structural features that suggest its potential as a scaffold in medicinal chemistry. The pyrimidine core is a prevalent motif in numerous therapeutic agents, and the presence of iodine atoms and a benzylamine substituent introduces unique physicochemical properties.[1][2][3][4] The two iodine atoms are expected to significantly increase the molecule's lipophilicity and molecular weight, while the benzylamine group provides a site for hydrogen bonding and potential salt formation. A comprehensive understanding of the solubility and stability of this active pharmaceutical ingredient (API) is a non-negotiable prerequisite for its advancement through the drug development pipeline.[5][6][7][8]
This guide provides a robust framework for the comprehensive characterization of the solubility and stability of N-Benzyl-4,6-diiodopyrimidin-5-amine. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and detailed, field-proven protocols for generating a reliable physicochemical profile. The methodologies described herein are grounded in regulatory expectations, such as those from the International Council for Harmonisation (ICH), to ensure that the data generated is both scientifically sound and suitable for regulatory submissions.[5][9][10]
Part 1: Comprehensive Solubility Profiling
A compound's aqueous solubility is a critical determinant of its absorption, distribution, and overall bioavailability.[11][12][13] For a molecule like N-Benzyl-4,6-diiodopyrimidin-5-amine, the interplay between its lipophilic di-iodo-substituted core and the polar benzylamine group makes its solubility behavior complex. Therefore, a multi-faceted approach is required to determine both its thermodynamic and kinetic solubility.
Theoretical Considerations & Causality
The molecular structure suggests inherently low aqueous solubility. The two large, hydrophobic iodine atoms on the pyrimidine ring will dominate the molecule's interaction with water, likely leading to a high crystal lattice energy that resists dissolution. The benzyl group further contributes to this lipophilicity. The primary amine, however, offers a potential for protonation at acidic pH, which could significantly enhance solubility. This pH-dependent behavior is a critical hypothesis to test.
Experimental Workflow for Solubility Determination
A logical flow of experiments is crucial for an efficient and comprehensive solubility assessment.
Caption: Workflow for comprehensive solubility assessment.
Experimental Protocol: Kinetic Solubility by Turbidimetry
Purpose: To provide a rapid, medium-throughput assessment of solubility, often used in early discovery to rank compounds.[11][14][15] This method measures the concentration at which the compound precipitates from a solution when added from a DMSO stock, which is relevant for many in vitro biological assays.[14][15]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of N-Benzyl-4,6-diiodopyrimidin-5-amine in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Aqueous Dilution: Dilute the DMSO solutions 50-fold into a phosphate-buffered saline (PBS) at pH 7.4.[14] The final DMSO concentration should be 2% or less to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature (or 37°C for physiological relevance) for 1-2 hours, allowing for precipitation to occur.[14][15]
-
Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a plate reader.[14][15]
-
Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity significantly increases above the background. This is typically determined by identifying the point where the absorbance is 1.5 to 2 times that of the DMSO-only controls.[14]
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
Purpose: To determine the true equilibrium solubility, which is the gold standard for assessing a compound's intrinsic solubility.[16][17][18] This value is critical for pre-formulation and predicting oral absorption.[13][17]
Methodology:
-
Sample Preparation: Add an excess amount of solid N-Benzyl-4,6-diiodopyrimidin-5-amine to a series of glass vials containing a buffer of known pH (e.g., pH 2.0, 5.0, 7.4). Ensure enough solid is present to maintain a saturated solution with undissolved particles.[16][17]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours.[12][16] This extended time is crucial to ensure thermodynamic equilibrium is reached between the solid and solution phases.[12]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a 0.22 µm filter that does not bind the compound.
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent (e.g., acetonitrile/water).
-
Analysis: Quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (as will be developed in Part 2).[12] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
Data Presentation: Solubility Profile
The collected data should be summarized in a clear, tabular format.
| Parameter | Buffer/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic Solubility | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic Solubility | 0.1 N HCl, pH ~1.2 | 37 | [Experimental Value] | [Calculated Value] |
| Thermodynamic Solubility | Acetate Buffer, pH 5.0 | 37 | [Experimental Value] | [Calculated Value] |
| Thermodynamic Solubility | PBS, pH 7.4 | 37 | [Experimental Value] | [Calculated Value] |
Part 2: Comprehensive Stability Profiling
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8][19][20] Forced degradation (or stress testing) is a critical component of this process, designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[5][6][9]
Causality Behind Stress Condition Selection
For N-Benzyl-4,6-diiodopyrimidin-5-amine, the likely points of instability are:
-
Hydrolysis: The amine and pyrimidine ring may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The electron-rich aromatic system and the amine group could be prone to oxidation.
-
Photolysis: The di-iodo-substituted aromatic ring is a potential chromophore that could absorb UV/Visible light, leading to degradation. The C-I bond can be particularly susceptible to photolytic cleavage.
The goal of a forced degradation study is to achieve 5-20% degradation of the parent compound.[9][21] This range is sufficient to produce and detect degradation products without leading to secondary or overly complex degradation profiles that may not be relevant to real-world storage conditions.[7]
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the decrease in the active ingredient's concentration due to degradation.[22][23][24] A crucial feature of a SIAM is its ability to resolve the parent peak from all potential degradation products and process impurities.[22][25]
Workflow for SIAM Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Experimental Protocols for Forced Degradation Studies
These studies should be conducted on a single batch of N-Benzyl-4,6-diiodopyrimidin-5-amine.[19] A solution of the API (e.g., 0.5-1.0 mg/mL in a suitable solvent like acetonitrile/water) should be used.
A. Hydrolytic Degradation [26]
-
Acid Hydrolysis: Treat the API solution with 0.1 N HCl at 60-80°C for several hours.[27]
-
Base Hydrolysis: Treat the API solution with 0.1 N NaOH at 60-80°C for several hours.[27]
-
Neutral Hydrolysis: Reflux the API solution in water at 60-80°C.
-
Procedure: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary, dilute to the target concentration, and analyze by the developed HPLC method.
B. Oxidative Degradation [28]
-
Procedure: Treat the API solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[21][27] Protect the sample from light.
-
Analysis: Monitor the reaction over several hours, taking aliquots at various time points for HPLC analysis.
C. Photolytic Degradation [29][30][31][32]
-
Purpose: To evaluate the photosensitivity of the material, which is a key regulatory requirement under ICH Q1B.[29][30][31][32][33]
-
Procedure:
-
Expose a solid sample and a solution of the API to a light source that conforms to ICH Q1B guidelines. This requires exposure to not less than 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.[31][33]
-
A control sample, wrapped in aluminum foil to protect it from light, must be stored alongside the exposed sample to differentiate between light-induced and thermal degradation.[30]
-
Analyze the samples after the exposure period.
-
D. Thermal Degradation
-
Procedure: Expose the solid API to dry heat in an oven at a temperature above that used for accelerated stability testing (e.g., 80°C).[27][34]
-
Analysis: Test the sample at various time points (e.g., 1, 3, 7 days).
Data Presentation: Stability Profile
Results should be tabulated to clearly show the extent of degradation and the formation of impurities under each stress condition.
| Stress Condition | Parameters | Duration | Assay (% Remaining) | Total Impurities (%) | Major Degradant (RRT) |
| Acid Hydrolysis | 0.1 N HCl, 80°C | 24h | [Value] | [Value] | [Value] |
| Base Hydrolysis | 0.1 N NaOH, 80°C | 8h | [Value] | [Value] | [Value] |
| Oxidation | 3% H₂O₂, RT | 24h | [Value] | [Value] | [Value] |
| Photolysis | ICH Q1B | - | [Value] | [Value] | [Value] |
| Thermal (Solid) | 80°C Dry Heat | 7 days | [Value] | [Value] | [Value] |
Conclusion
The systematic execution of the protocols outlined in this guide will generate a comprehensive and reliable solubility and stability profile for N-Benzyl-4,6-diiodopyrimidin-5-amine. This foundational dataset is indispensable for making informed decisions in the drug development process. It enables the selection of appropriate formulation strategies, defines proper storage and handling conditions, and provides the validated analytical methods required for all subsequent stages of development, from preclinical studies to formal clinical trial manufacturing. This structured approach ensures both scientific rigor and regulatory compliance, paving the way for the successful advancement of this promising chemical entity.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc. Available from: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. International Council for Harmonisation. Available from: [Link]
-
Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJWave.org. Available from: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]
-
Understanding ICH Photostability Testing. Q-Lab. Available from: [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available from: [Link]
-
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. Available from: [Link]
-
Hydrolytic Stress Stability Testing. Jordi Labs. Available from: [Link]
-
Turbidimetric (Kinetic) Solubility Assay. Domainex. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available from: [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Scribd. Available from: [Link]
-
Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Forced Degradation Testing Procedure. ResolveMass Laboratories Inc. Available from: [Link]
-
How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry. Available from: [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Bio-Medical Science. Available from: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]
-
How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. ResolveMass Laboratories Inc. Available from: [Link]
-
Turbidimetric Solubility Assay. Evotec. Available from: [Link]
-
Shake-Flask Solubility Assay. Bienta. Available from: [Link]
-
Oxidised Degradation Products of APIs. Hypha Discovery. Available from: [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Available from: [Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available from: [Link]
-
Stress Testing Forced Degradation of API/Drug Substance. YouTube. Available from: [Link]
-
Early Efforts Identify Unstable APIs. Pharmaceutical Technology. Available from: [Link]
-
Draft regional guidelines on stability testing of active substances and pharmaceutical products. World Health Organization (WHO). Available from: [Link]
-
In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
-
Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. Available from: [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PMC. Available from: [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available from: [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available from: [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. Available from: [Link]
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. Available from: [Link]
Sources
- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. medcraveonline.com [medcraveonline.com]
- 4. ijsat.org [ijsat.org]
- 5. onyxipca.com [onyxipca.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. japsonline.com [japsonline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. scribd.com [scribd.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 15. evotec.com [evotec.com]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 20. ema.europa.eu [ema.europa.eu]
- 21. resolvemass.ca [resolvemass.ca]
- 22. rjwave.org [rjwave.org]
- 23. irjpms.com [irjpms.com]
- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. testinglab.com [testinglab.com]
- 27. m.youtube.com [m.youtube.com]
- 28. hyphadiscovery.com [hyphadiscovery.com]
- 29. database.ich.org [database.ich.org]
- 30. ema.europa.eu [ema.europa.eu]
- 31. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 32. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 33. caronscientific.com [caronscientific.com]
- 34. applications.emro.who.int [applications.emro.who.int]
Strategic Synthesis of N-Benzyl Pyrimidine Scaffolds: Regiocontrol and Optimization
Executive Summary
N-benzyl substituted pyrimidines are privileged scaffolds in medicinal chemistry, serving as the pharmacophore core for numerous HIV reverse transcriptase inhibitors (e.g., Emivirine analogues), anticancer agents (thymidylate synthase inhibitors), and antiviral drugs.
The synthetic challenge lies not in the bond formation itself, but in the regiocontrol . The pyrimidine ring is an ambident nucleophile. Without precise control over reaction conditions, synthesis yields a "statistical mess" of N1-alkylated, N3-alkylated, and O-alkylated products.
This guide moves beyond standard textbook definitions to provide a field-validated decision matrix for synthesizing N-benzyl pyrimidines with high regiochemical fidelity.
Mechanistic Analysis: The Ambident Nucleophile
To control the reaction, one must understand the enemy: Tautomerism . Pyrimidines (specifically pyrimidones like uracil/thymine) exist in equilibrium between lactam (keto) and lactim (enol) forms.
-
Lactam Form: Favors N-alkylation.[1]
-
Lactim Form: Favors O-alkylation.[2]
-
N1 vs. N3: The N1 position is generally more nucleophilic due to less steric hindrance and electronic effects, but N3 becomes accessible under specific deprotonation states.
Visualization: Regioselectivity Decision Tree
The following logic flow dictates the synthetic strategy based on the starting material and desired isomer.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate constraints.
Synthetic Methodologies
Method A: Direct S_N2 Alkylation (The Workhorse)
This is the most common method but requires strict adherence to HSAB (Hard and Soft Acids and Bases) principles to avoid O-alkylation.
-
Mechanism: Deprotonation of the pyrimidine nitrogen followed by nucleophilic attack on benzyl halide.
-
Critical Control Points:
-
Base: Use Potassium Carbonate (
) or Cesium Carbonate ( ) . Avoid Sodium Hydride (NaH) unless N1/N3 di-alkylation is desired; NaH creates a "naked" anion that is highly reactive and less regioselective, often leading to O-alkylation or mixtures. -
Solvent: DMF or DMSO . These polar aprotic solvents solvate the cation (
), leaving the pyrimidine anion free to react. -
Temperature: Keep at Room Temperature initially. Heating promotes thermodynamic products (often O-alkylated or di-alkylated).
-
Method B: Mitsunobu Reaction (The Mild Route)
Ideal when the benzyl source is an alcohol rather than a halide, or when the substrate is sensitive to basic conditions.
-
Mechanism: Activation of the benzyl alcohol by
and DIAD/DEAD, followed by displacement by the acidic pyrimidine NH. -
Regioselectivity Insight: Solvent polarity is the "switch."
-
Non-polar (THF): Increases O-alkylation risk.
-
Polar (Acetonitrile/DMF): Favors N-alkylation .
-
Reference: Thieme Connect highlights that CH3CN/DMF maximizes N1-alkylation yields in Mitsunobu couplings [1].
-
Method C: De Novo Assembly (The "Guaranteed" Route)
If regioselectivity is proving impossible via alkylation, build the ring around the nitrogen.
-
Strategy: Condense N-benzyl urea with a
-keto ester or diketone. -
Advantage: The benzyl group is locked in position before the ring closes. No isomer separation required.
Experimental Protocols
Protocol 1: Regioselective N1-Benzylation of Uracil Derivatives
Target: Synthesis of N1-benzyl-N3-benzoyluracil (N1-selective). Source Validation: Adapted from protocols for chemoselective alkylation using weak bases [2].
Reagents:
-
N3-Benzoyluracil (1.0 eq) [Protects N3, directs to N1]
-
Benzyl Bromide (1.1 eq)
- (anhydrous, 1.2 eq)
-
DMF (Dry, 5 mL/mmol)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve N3-benzoyluracil in dry DMF.
-
Base Addition: Add
in one portion. Stir at RT for 15 minutes. The suspension may change color slightly. -
Alkylation: Add Benzyl Bromide dropwise via syringe.
-
Reaction: Stir at Room Temperature for 12–24 hours. Do not heat.
-
Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). N1-product usually runs higher than the starting material.
-
-
Workup: Pour mixture into ice-cold water (10x volume). The product often precipitates.
-
Deprotection (Optional): Treat with
to remove the N3-benzoyl group, yielding pure N1-benzyluracil.
Protocol 2: Microwave-Assisted N-Alkylation
Target: Rapid synthesis for library generation. Source Validation: Microwave irradiation significantly reduces reaction times for N-benzylations [3].
Parameters:
-
Instrument: Biotage or CEM Microwave reactor.
-
Vessel: Sealed pressure vial.
-
Conditions: 80°C, 150W, 10-15 minutes.
Step-by-Step:
-
Combine Pyrimidine (1.0 eq), Benzyl Chloride (1.2 eq), and
(1.5 eq) in DMF. -
Add a stir bar and seal.
-
Irradiate at 80°C for 12 minutes.
-
Cool to RT (compressed air cooling).
-
Filter off inorganic salts (
). -
Concentrate filtrate in vacuo.
Data & Optimization Matrix
The following table summarizes the effect of conditions on the N1:N3:O isomer ratio for a standard Uracil substrate.
| Variable | Condition A | Condition B | Outcome / Insight |
| Base | NaH (Strong) | NaH leads to di-alkylation (N1,N3). | |
| Solvent | THF | DMF/DMSO | DMF promotes N-alkylation (charge separation). THF can increase O-alkylation ratios. |
| Temp | Reflux (80°C+) | Room Temp (25°C) | Reflux promotes thermodynamic control (often O-alkyl or di-alkyl). RT favors kinetic control (N1). |
| Leaving Group | Benzyl Chloride | Benzyl Bromide | Bromide reacts faster at RT, allowing milder conditions. Chloride often requires heat (bad for selectivity). |
Troubleshooting & Quality Control
Issue: Significant O-Alkylation observed.
-
Cause: The "Hard" oxygen nucleophile is reacting with the "Hard" electrophile, or the transition state is loose.
-
Fix: Switch solvent to DMF (if not already used). If using Mitsunobu, switch from THF to Acetonitrile. Ensure the reaction is not overheating.[6]
Issue: N1/N3 Mixture (Poor Selectivity).
-
Cause: The substrate lacks steric or electronic differentiation between nitrogens.
-
Fix: You must use a protecting group strategy.
-
To get N1-Benzyl: Use N3-Benzoyl uracil.[7]
-
To get N3-Benzyl: Use N1-SEM or N1-Boc uracil [4].
-
Workflow Visualization: The "Clean" Synthesis Loop
Figure 2: Standard downstream processing workflow to ensure isolation of pharmaceutical-grade intermediates.
References
-
Thieme Connect. Synthesis of Carbocyclic Pyrimidine Nucleosides Using the Mitsunobu Reaction – Part II: Influence of the Solvent on N1.Link
-
ResearchGate. Synthesis and Chemoselective Alkylation of Uracil Derivatives.Link
-
TSI Journals. Microwave assisted synthesis and antibacterial activity of benzyl piperazine with pyrimidine.Link
-
ResearchGate. Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection.Link
-
ACS Publications. Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. (Demonstrates N-monosubstituted urea strategy). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Synthesis and Regioselective N- And O-Alkylation of [research.amanote.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. actascientific.com [actascientific.com]
- 5. US20130079519A1 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
Strategic Characterization of Novel N-Benzylindole Derivatives
A Multidisciplinary Approach to Tubulin-Targeting Therapeutics
Executive Summary
The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for over 59% of FDA-approved nitrogen-heterocycle drugs. Among these, N-benzylindole derivatives have emerged as potent small-molecule inhibitors of tubulin polymerization, specifically targeting the colchicine-binding site. This guide provides a rigorous, self-validating technical framework for the development of these compounds. It moves beyond basic synthesis to integrate structural validation, physicochemical profiling, and mechanistic elucidation, designed for researchers aiming to transition early-stage hits into lead candidates.
Part 1: Synthetic Architecture & Structural Validation
The Synthetic Protocol (Causality & Efficiency)
The N-benzylation of indole is the critical diversity-generating step. While phase-transfer catalysis is possible, the use of Sodium Hydride (NaH) in anhydrous Dimethylformamide (DMF) provides superior yield and cleaner reaction profiles for drug discovery applications.
-
Rationale: NaH acts as a strong, irreversible base to deprotonate the indole N-H (pKa ~16), generating a highly nucleophilic indolyl anion. DMF solvates the cation, preventing tight ion-pairing and accelerating the
attack on the benzyl halide.
Standardized Workflow:
-
Activation: Dissolve substituted indole (1.0 eq) in anhydrous DMF at 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to ensure complete deprotonation (indicated by cessation of
gas evolution). -
Coupling: Add substituted benzyl halide (1.1 eq) dropwise.
-
Completion: Allow to warm to RT and stir for 2–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with ice water (precipitates the product in many cases). Extract with EtOAc, wash with brine to remove DMF, and recrystallize from Ethanol.
Visualization: Synthetic Logic Flow
The following diagram outlines the critical decision points and validation steps in the synthesis pipeline.
Figure 1: Step-wise synthetic workflow for N-benzylindole derivatives with integrated quality control checkpoints.
Structural Fingerprinting (Self-Validating Metrics)
To ensure scientific integrity, the following spectroscopic signatures must be present to confirm the
-
H NMR (DMSO-
or ):-
The Diagnostic Signal: A sharp singlet integrating to 2H between
5.30 – 5.50 ppm . This corresponds to the benzylic methylene ( ). Absence of this peak or a shift to 4.0 ppm suggests incorrect alkylation or side products. -
Aromatic Region: Distinct separation of the indole protons (
6.5–8.0 ppm). The C-2 proton often appears as a doublet or singlet depending on C-3 substitution.
-
-
C NMR:
-
The benzylic carbon appears at
48–52 ppm .
-
-
HRMS (ESI+):
-
Expect
or . A common fragmentation pathway involves the cleavage of the bond, showing a tropylium ion fragment ( 91) if the benzyl group is unsubstituted.
-
Part 2: Physicochemical Profiling
Before biological testing, candidates must be filtered for "drug-likeness" to prevent false positives in cellular assays due to aggregation or precipitation.
| Parameter | Optimal Range | Method of Verification |
| Solubility | > 100 | Kinetic Turbidimetry |
| LogP | 2.0 – 5.0 | Shake-flask method or HPLC retention time |
| TPSA | < 140 Å | In silico calculation (e.g., SwissADME) |
| Stability | > 90% after 24h | HPLC incubation in plasma/media |
Part 3: Biological Characterization Workflow
Primary Screen: Cytotoxicity (MTT Assay)
The first filter is antiproliferative activity against a panel of cancer cell lines (e.g., MCF-7, HeLa, A549).
-
Protocol Note: Dissolve compounds in DMSO. Ensure final DMSO concentration in well is < 0.1% to avoid solvent toxicity.
-
Success Metric: An
warrants mechanistic investigation.[1]
Mechanistic Validation: Tubulin Polymerization Inhibition
N-benzylindoles are known to mimic Combretastatin A-4 (CA-4) , binding to the colchicine site of
Experimental Protocol:
-
In Vitro Polymerization: Incubate purified tubulin protein (>99% pure) with the test compound (3–10
M) and GTP at 37°C. -
Detection: Monitor turbidity at 340 nm over 60 minutes.
-
Result Interpretation: A "flat line" or significantly reduced slope compared to the vehicle control indicates inhibition of polymerization.
Visualization: Mechanism of Action (MOA)
The following pathway illustrates how N-benzylindole binding translates to cancer cell death.
Figure 2: Pharmacological cascade of Tubulin-targeting N-benzylindoles leading to apoptosis.
Structure-Activity Relationship (SAR) Summary
Based on recent literature (see References), specific substitution patterns maximize potency.
| Compound Class | Benzyl Ring Substitution ( | Indole Core Substitution ( | Activity ( | Insight |
| Series A | Unsubstituted | H | > 50 | Inactive baseline. |
| Series B | 4-Methoxy ( | 5-Methoxy | 2.5 | Electron-donating groups improve binding. |
| Series C | 3,4,5-Trimethoxy | 5-Methoxy | 0.01 – 0.05 | Mimics Colchicine Ring A; Critical for high potency. |
| Series D | 4-Fluoro | 5-H | 12 | Halogens provide metabolic stability but lower potency here. |
Part 4: In Silico Validation (Docking)
To corroborate the wet-lab data, molecular docking should be performed against the Colchicine Binding Site (PDB ID: 1SA0 or 4O2B ).
-
Key Interaction: Look for Hydrogen bonding between the indole core and Val181 or Cys241 of
-tubulin, and hydrophobic interactions of the trimethoxy-benzyl tail with the hydrophobic pocket.
References
-
Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors Source: European Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link]
-
Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors Source: MDPI (Molecules) URL:[Link]
-
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation Source: MDPI (Pharmaceuticals) URL:[Link]
-
Discovery and Initial Structure-Activity Relationships of N-Benzyl Tricyclic Indolines as Antibacterials for MRSA Source: PMC (National Institutes of Health) URL:[Link]
-
Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones Source: Royal Society of Chemistry (RSC Advances) URL:[Link]
Sources
Methodological & Application
Application Notes and Protocols: N-Benzyl-4,6-diiodopyrimidin-5-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the potential applications of N-Benzyl-4,6-diiodopyrimidin-5-amine in the field of medicinal chemistry. While direct literature on this specific molecule is nascent, this document synthesizes data from structurally related pyrimidine derivatives to project its utility as a versatile scaffold for drug discovery. We present a detailed, rationalized protocol for its synthesis, explore its potential as a kinase inhibitor, and provide a foundational protocol for in-vitro kinase inhibition screening. This guide is intended to empower researchers to explore the therapeutic potential of this and related compounds.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its nitrogen-rich aromatic system allows for a multitude of interactions with biological targets, including hydrogen bonding and π-stacking. The strategic placement of various substituents on the pyrimidine core can modulate its electronic properties, solubility, and steric profile, thereby fine-tuning its pharmacological activity.
N-Benzyl-4,6-diiodopyrimidin-5-amine is a halogenated pyrimidine derivative that presents several key features for medicinal chemistry exploration. The di-iodo substitution at positions 4 and 6 offers reactive handles for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, enabling the introduction of diverse chemical moieties to probe the chemical space around the core. The 5-amino group can act as a hydrogen bond donor, while the N-benzyl group can engage in hydrophobic or π-stacking interactions within a target's binding site.
Potential Therapeutic Applications
Based on the established biological activities of structurally similar pyrimidine derivatives, N-Benzyl-4,6-diiodopyrimidin-5-amine holds promise in several therapeutic areas:
-
Oncology: Many substituted pyrimidines are potent inhibitors of various kinases implicated in cancer progression, such as phosphoinositide 3-kinases (PI3Ks)[1][2]. The di-iodo functionality of the target compound allows for the synthesis of a library of derivatives that can be screened against a panel of cancer-related kinases. Additionally, pyrimidine derivatives have been identified as inhibitors of deubiquitinases like USP1/UAF1, which are promising targets for anticancer therapies[3][4].
-
Neurodegenerative Diseases: Aminopyrimidine and diaminopyrimidine derivatives have been investigated as inhibitors of beta-amyloid cleaving enzyme-1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease[5]. The structural features of N-Benzyl-4,6-diiodopyrimidin-5-amine make it a candidate for derivatization and evaluation as a BACE1 inhibitor.
-
Inflammatory Diseases: Certain 2-amino-4,6-dichloropyrimidines have demonstrated inhibitory effects on the production of nitric oxide (NO), a key mediator in inflammation[6][7]. The analogous di-iodo compound could be explored for similar anti-inflammatory properties.
Synthetic Protocol: N-Benzyl-4,6-diiodopyrimidin-5-amine
The following protocol outlines a plausible synthetic route for N-Benzyl-4,6-diiodopyrimidin-5-amine, based on established pyrimidine chemistry.
Rationale for Synthetic Strategy
The proposed synthesis starts from the commercially available 5-amino-4,6-dihydroxypyrimidine. A two-step process involving iodination followed by benzylation is a logical and efficient approach. Iodination of the pyrimidine ring is a common transformation, and subsequent N-alkylation of the amino group can be achieved under standard conditions.
Experimental Workflow Diagram
Caption: Proposed two-step synthesis of N-Benzyl-4,6-diiodopyrimidin-5-amine.
Step-by-Step Protocol
Step 1: Synthesis of 5-Amino-4,6-diiodopyrimidine
-
Reagents and Materials:
-
5-Amino-4,6-dihydroxypyrimidine
-
N-Iodosuccinimide (NIS)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Procedure:
-
To a solution of 5-amino-4,6-dihydroxypyrimidine (1 equivalent) in DMF in a round-bottom flask, add N-iodosuccinimide (2.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 5-amino-4,6-diiodopyrimidine.
-
Step 2: Synthesis of N-Benzyl-4,6-diiodopyrimidin-5-amine
-
Reagents and Materials:
-
5-Amino-4,6-diiodopyrimidine
-
Benzyl bromide
-
A suitable base (e.g., potassium carbonate or sodium hydride)
-
A suitable solvent (e.g., DMF or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard workup and purification equipment
-
-
Procedure:
-
To a solution of 5-amino-4,6-diiodopyrimidine (1 equivalent) in the chosen solvent under an inert atmosphere, add the base (1.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield N-Benzyl-4,6-diiodopyrimidin-5-amine.
-
Application Protocol: In-vitro Kinase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of N-Benzyl-4,6-diiodopyrimidin-5-amine and its derivatives against a target kinase.
Rationale and Workflow
An in-vitro kinase assay is a fundamental tool to determine the potency of a compound against a specific kinase. This protocol describes a common method using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and a potent inhibitor will prevent this, resulting in a higher luminescence signal.
Caption: General workflow for an in-vitro luminescence-based kinase inhibition assay.
Step-by-Step Protocol
-
Materials:
-
Purified target kinase
-
Specific kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
N-Benzyl-4,6-diiodopyrimidin-5-amine (and its derivatives) dissolved in DMSO
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of N-Benzyl-4,6-diiodopyrimidin-5-amine in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the microplate. Include control wells with DMSO only (for 0% inhibition) and wells with a known potent inhibitor or no enzyme (for 100% inhibition).
-
Kinase Reaction: a. Prepare a kinase/substrate master mix in the kinase assay buffer. b. Add the master mix to each well of the assay plate. c. Prepare an ATP solution in the kinase assay buffer. d. Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
Detection: a. Allow the ATP detection reagent to equilibrate to room temperature. b. Add the detection reagent to each well to stop the kinase reaction and generate a luminescent signal. c. Incubate the plate at room temperature for 10 minutes to allow the signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Normalize the data to the controls (0% and 100% inhibition). b. Plot the percentage of inhibition versus the logarithm of the compound concentration. c. Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Data Presentation: Hypothetical IC50 Values
The following table presents hypothetical IC50 values for N-Benzyl-4,6-diiodopyrimidin-5-amine and its potential derivatives against a target kinase, illustrating how structure-activity relationship (SAR) data could be presented.
| Compound ID | R1 Substituent (at C4/C6) | R2 Substituent (at C4/C6) | Target Kinase IC50 (nM) |
| 1 | I | I | 500 |
| 2a | Phenyl | I | 150 |
| 2b | 4-Fluorophenyl | I | 80 |
| 3a | Phenyl | Phenyl | 25 |
| 3b | 4-Fluorophenyl | 4-Fluorophenyl | 10 |
Conclusion and Future Directions
N-Benzyl-4,6-diiodopyrimidin-5-amine represents a promising starting point for the development of novel therapeutics. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive scaffold for medicinal chemists. The protocols provided herein offer a solid foundation for the synthesis and initial biological evaluation of this compound and its analogs. Future work should focus on the synthesis of a diverse library of derivatives and their screening against a broad range of biological targets to fully elucidate their therapeutic potential.
References
-
Chen, Y., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link][3][4]
-
Gududuru, V., et al. (2025). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Current Organic Synthesis, 22(4), 556-567. [Link][1][2]
-
Perissin, C., et al. (2006). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry, 2(4), 417-23. [Link][6][7]
-
Li, X., et al. (2019). Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. Archiv der Pharmazie, 352(5), e1800344. [Link][5]
-
Sirsat, S. B., et al. (2022). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. Journal of Emerging Technologies and Innovative Research, 9(7), 56-60. [Link][8]
-
PrepChem. (n.d.). Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine. Retrieved from [Link][9]
-
Czopek, A., et al. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-455. [Link][10]
-
Alimkhodjaeva, N. T., et al. (2025). SYNTHESIS OF S-BENZYL DERIVATIVE OF 4,6-DIAMINOPYRIMIDINE-2-THIOL. SCIENCE & INNOVATION, 4(10). [Link][11]
Sources
- 1. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 9. prepchem.com [prepchem.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. scientists.uz [scientists.uz]
Application Note: Unlocking Chemical Space with N-Benzyl-4,6-diiodopyrimidin-5-amine
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity "hit" to a high-potency "lead" often stalls due to a lack of suitable vectors for growth. N-Benzyl-4,6-diiodopyrimidin-5-amine represents a privileged "bifunctional hub" scaffold. Unlike standard pyrimidines, this molecule offers three distinct advantages:
-
High Reactivity Handles: Two iodine atoms at the C4 and C6 positions allow for sequential, orthogonal cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).
-
Symmetry Breaking Potential: The symmetric core allows for the rapid generation of diverse libraries by controlling stoichiometry to achieve mono-functionalization.
-
Pre-installed Hydrophobicity: The N-benzyl group at C5 provides immediate hydrophobic interactions and steric bulk, often required to occupy deeper pockets in kinase or ATPase targets.
This guide details the protocols for utilizing this scaffold to "grow" fragment hits into lead-like molecules.
Chemical Profile & Mechanism[1][2][3]
The Scaffold
The core structure is an electron-rich pyrimidine due to the C5-amino substituent. However, the presence of two iodine atoms maintains high electrophilicity at the C4 and C6 positions, making it an ideal substrate for Palladium-catalyzed cross-couplings.
| Property | Description | FBDD Utility |
| Core | Pyrimidine | Privileged pharmacophore (Kinases, GPCRs). |
| Leaving Groups | 4,6-Diiodo | Highly reactive; amenable to mild coupling conditions. |
| Substituent | 5-(N-Benzyl)amino | Solubilizing tail; directs steric orientation; prevents catalyst poisoning via N-chelation. |
| Symmetry | Allows statistical mono-coupling; subsequent coupling is electronic-dependent. |
The "Symmetry Breaking" Strategy
The primary challenge with 4,6-diiodo systems is controlling the reaction to stop at the mono-arylated intermediate.
-
Step 1 (Activation): The first oxidative addition of Pd(0) occurs at either C4 or C6 (statistically equivalent).
-
Step 2 (Deactivation): Upon introducing the first Aryl group (Fragment A), the pyrimidine ring becomes more electron-rich (if Fragment A is donating) or sterically crowded. This kinetic difference allows researchers to isolate the mono-species before the second iodine reacts.
Workflow Visualization
The following diagram illustrates the logical flow from the scaffold to a "Linked" lead molecule.
Figure 1: Sequential functionalization workflow. The scaffold acts as a central hub, allowing two distinct fragments (A and B) to be linked geometrically.
Experimental Protocols
Protocol A: Regioselective Mono-Arylation (Suzuki-Miyaura)
Objective: To attach the first fragment (Fragment A) while retaining the second iodine for future elaboration.
Materials:
-
Scaffold: N-Benzyl-4,6-diiodopyrimidin-5-amine (1.0 equiv)
-
Fragment A: Aryl Boronic Acid (1.05 equiv)
-
Catalyst:
(5 mol%)[1] -
Base:
(2.0 M aqueous, 2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Setup: In a microwave vial or sealed tube, dissolve the Scaffold (1.0 equiv) in degassed 1,4-Dioxane (0.1 M concentration).
-
Addition: Add the Aryl Boronic Acid (1.05 equiv). Crucial: Do not use a large excess of boronic acid to prevent bis-coupling.
-
Catalyst: Add
(5 mol%) under an inert atmosphere (Nitrogen or Argon). -
Activation: Add the aqueous
solution. -
Reaction: Heat to 60°C for 4–6 hours.
-
Note: Monitor via LC-MS every hour. Look for the [M+Aryl-I]+ peak. If Bis-product ([M+2Aryl]) exceeds 10%, stop immediately.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash column chromatography (Hexane:EtOAc). The Mono-product usually elutes significantly later than the bis-product due to polarity differences.
Troubleshooting:
-
Issue: High Bis-coupling.
-
Fix: Reduce temperature to 40°C and use a slow addition (syringe pump) of the Boronic acid over 2 hours.
Protocol B: Second Diversification (Sonogashira Coupling)
Objective: To utilize the remaining iodine to introduce a rigid alkyne linker or a second aryl group (Fragment B).
Materials:
-
Substrate: Mono-arylated Intermediate (from Protocol A)
-
Reagent: Terminal Alkyne (1.5 equiv)
-
Catalyst:
(5 mol%) -
Co-Catalyst: CuI (10 mol%)
-
Base/Solvent:
/ DMF (1:3 ratio)
Step-by-Step:
-
Dissolution: Dissolve the Mono-arylated intermediate in anhydrous DMF/
. -
Degassing: Sparge the solvent with Argon for 15 minutes. Oxygen is the enemy of this reaction (homocoupling of alkynes).
-
Catalysis: Add
and CuI. -
Reaction: Heat to 80–90°C for 12 hours.
-
Note: The second iodine is less reactive than the first due to the electron-donating nature of the first aryl group (if applicable) and the 5-amino group. Higher temperatures are required.
-
-
Purification: Standard workup. If copper residues persist (blue tint), wash with aqueous
.
Biophysical Validation (SPR)
Once the library is generated, binding must be validated. Surface Plasmon Resonance (SPR) is preferred for these fragments due to their molecular weight (300–450 Da).
Data Interpretation Table:
| Parameter | Observation | Interpretation |
| < 10 | Strong binder (Lead potential). | |
| Ligand Efficiency (LE) | > 0.3 kcal/mol/heavy atom | High quality interaction; efficient use of mass. |
| Residence Time ( | Slow dissociation | Indicates specific hydrophobic fit (likely benzyl group engagement). |
| Stoichiometry | > 1.2 | Non-specific binding or aggregation (Flag for rejection). |
Decision Tree for Synthesis
Figure 2: Operational decision matrix during the mono-functionalization step.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link
- Jahnke, W., & Erlanson, D. A. (2006). "Fragment-based approaches in drug discovery." Wiley-VCH.
-
Schönherr, H., & Cernak, T. (2013). "Profound methyl effects in drug discovery and a call for new C-H methylation reactions." Angewandte Chemie. (Context on "Magic Methyl" and similar steric effects in pyrimidines). Link
-
Narayanan, A., et al. (2021). "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." Molecules. (Specifics on pyrimidine coupling reactivity). Link
-
Neufeldt, S. R., & Sanford, M. S. (2012). "Controlling Site Selectivity in Palladium-Catalyzed Cross-Coupling Reactions." Accounts of Chemical Research. (Mechanistic basis for mono- vs bis-coupling). Link
Sources
Application Note & Protocols: A Framework for Cell-Based Characterization of N-Benzyl-4,6-diiodopyrimidin-5-amine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing cell-based assays to characterize the biological activity of N-Benzyl-4,6-diiodopyrimidin-5-amine. Given the novelty of this compound, we present a logical, multi-tiered experimental approach, starting with foundational cytotoxicity assessments and progressing to more mechanistic assays. The protocols herein are designed to be robust and self-validating, providing a solid framework for investigating the compound's potential as a therapeutic agent. We will operate under the working hypothesis that, based on its pyrimidine scaffold, the compound may exhibit activity as a kinase inhibitor, a common feature of this chemical class.
Guiding Principles & Experimental Strategy
The journey of characterizing a novel small molecule like N-Benzyl-4,6-diiodopyrimidin-5-amine in a cellular context begins with broad questions and progressively narrows down to specific mechanisms. Our experimental design is rooted in establishing a foundational understanding of the compound's impact on cell health before delving into its specific molecular targets.
The Rationale for a Tiered Approach:
-
Establish a Therapeutic Window: Before assessing specific activity, it's crucial to determine the concentration range at which the compound affects cell viability. This prevents misinterpretation of data where a specific effect might be masked by broad cytotoxicity.
-
Elucidate the Mode of Cell Death: If the compound proves to be cytotoxic, understanding whether it induces a programmed, controlled cell death (apoptosis) or a more chaotic, inflammatory death (necrosis) is a critical step in evaluating its therapeutic potential.[1]
-
Investigate a Plausible Mechanism: The pyrimidine core is a well-established pharmacophore in numerous kinase inhibitors. Therefore, a logical next step is to investigate the compound's effect on cellular kinase activity and downstream signaling pathways. This mechanistic insight is vital for further development.[2][3][4]
The following workflow diagram illustrates this tiered approach.
Figure 2: Hypothetical signaling pathway inhibited by the test compound.
Protocol: Western Blot for Phospho-Protein Levels
Materials:
-
Cells treated with a dose range of N-Benzyl-4,6-diiodopyrimidin-5-amine.
-
Positive control (known inhibitor of the target kinase).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus (membranes, transfer buffer).
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells as described previously. After treatment, wash cells with cold PBS and lyse with ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare with Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for the total protein (e.g., anti-total-STAT3) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Data Analysis and Interpretation
Densitometry analysis is used to quantify the band intensities. The intensity of the phospho-protein band is normalized to the intensity of the total protein band and the loading control. A dose-dependent decrease in the normalized phospho-protein signal upon treatment with N-Benzyl-4,6-diiodopyrimidin-5-amine would strongly suggest inhibition of the upstream kinase.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Mand, A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]
Sources
Application Note: Quantitative Analysis of N-Benzyl-4,6-diiodopyrimidin-5-amine via HPLC-UV and LC-MS
This Application Note is structured as a comprehensive technical guide for the quantification and quality control of N-Benzyl-4,6-diiodopyrimidin-5-amine (CAS: 754190-39-1).[1] It is designed for analytical chemists and process development scientists.
Introduction & Compound Characterization
N-Benzyl-4,6-diiodopyrimidin-5-amine is a specialized heterocyclic intermediate used in the synthesis of functionalized pyrimidine scaffolds, particularly in the development of kinase inhibitors and antiviral agents.[1] Its structure features a pyrimidine core with two iodine atoms at the 4 and 6 positions and a benzylamino group at the 5 position.[1]
Physicochemical Profile[2][3][4][5][6][7][8][9][10]
-
Molecular Formula:
[1] -
Molecular Weight: 437.02 g/mol [1]
-
LogP (Predicted): ~3.8 – 4.2 (Highly Lipophilic due to di-iodo substitution)[1]
-
pKa (Predicted): ~2.5 – 3.5 (Weakly basic amine, suppressed by electron-withdrawing iodines)[1]
-
Solubility: Low in water; High in DMSO, THF, and Acetonitrile.[1]
Analytical Challenges
-
Hydrophobicity: The two iodine atoms and the benzyl group create significant retention on Reverse Phase (RP) columns, requiring high organic content mobile phases.[1]
-
Photolability: Carbon-Iodine bonds are susceptible to homolytic cleavage under UV light. Samples must be protected from light.
-
Amine Tailing: The secondary amine can interact with residual silanols on silica columns, necessitating end-capped stationary phases or ion-pairing modifiers.
Analytical Workflow Diagram
The following flowchart outlines the decision matrix for selecting the appropriate quantification method based on the sample stage.
Figure 1: Decision tree for selecting the analytical technique based on sample concentration and data requirements.
Method A: RP-HPLC-UV (Purity & Potency)
Primary method for process monitoring and lot release.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), | High carbon load required for retention; end-capping reduces amine tailing.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH ensures the amine is protonated (or neutral depending on pKa), improving peak shape.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN is preferred over MeOH to prevent high backpressure and ensure solubility of the di-iodo species. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[2] |
| Column Temp | Elevated temperature improves mass transfer and reduces backpressure.[1] | |
| Detection | UV @ 254 nm (primary), 280 nm (secondary) | The pyrimidine ring and benzyl group absorb strongly at 254 nm.[1] |
| Injection Vol | Prevent column overload due to low solubility in MP A. |
Gradient Program
Due to the high lipophilicity (LogP ~4), an isocratic method may result in excessively long retention times or carryover.[1] A steep gradient is recommended.
-
0.0 min: 40% B[3]
-
10.0 min: 95% B (Linear Ramp)[1]
-
12.0 min: 95% B (Hold to elute highly lipophilic dimers)
-
12.1 min: 40% B (Re-equilibration)
-
15.0 min: Stop
Standard Preparation
-
Stock Solution: Weigh 10.0 mg of N-Benzyl-4,6-diiodopyrimidin-5-amine into a 10 mL volumetric flask. Dissolve in 100% DMSO . (Concentration: 1.0 mg/mL).[1] Note: Sonicate for 5 mins to ensure complete dissolution.
-
Working Standard: Dilute the Stock Solution 1:10 with Acetonitrile to obtain 100
. Do not use water as the diluent to avoid precipitation.[1]
Method B: LC-MS/MS (Trace Analysis)
Required for identifying de-iodinated impurities or trace quantification in biological media.
Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode (
).[1] -
Target Ion:
m/z.[1] -
Isotope Pattern: Iodine is monoisotopic (
).[1] The spectrum will not show the M+2 splitting characteristic of Cl or Br, but the mass defect is distinct.[1] -
Fragmentation (MRM):
Protocol
Use the same column and mobile phases as Method A, but switch the modifier in Mobile Phase A to 0.1% Formic Acid + 2mM Ammonium Formate to enhance ionization efficiency.
Method C: qNMR (Primary Standardization)
Use this when a Certified Reference Material (CRM) is unavailable.[1]
Protocol:
-
Dissolve ~10 mg of sample in
of DMSO-d6 . (CDCl3 may not dissolve the compound sufficiently).[1] -
Add an internal standard (e.g., Maleic Acid or TCNB) with known purity.[1]
-
Key Signals for Integration:
-
Calculation: Calculate purity based on the molar ratio of the Pyrimidine H-2 signal vs. the Internal Standard signal.
Validation & System Suitability
To ensure Trustworthiness and Scientific Integrity , the following criteria must be met before running sample batches.
System Suitability Test (SST)
| Parameter | Acceptance Criteria |
| Retention Time (RT) | |
| Tailing Factor ( | |
| Precision (RSD) | |
| Resolution ( |
Common Impurities (Synthesis Logic)
-
Impurity A (Mono-iodo): N-Benzyl-4-iodopyrimidin-5-amine (Result of incomplete iodination or de-halogenation). Elutes earlier than the target.
-
Impurity B (Starting Material): N-Benzylpyrimidin-5-amine.[4] Elutes significantly earlier (more polar).[1]
References
-
Chemical Identity & Properties
-
HPLC Method Development for Pyrimidines
-
Synthesis & Impurity Context
-
BenchChem Protocols. Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine. (Provides context on benzyl-pyrimidine handling). Retrieved from .[1]
-
- General Validation Guidelines: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).
Disclaimer
This protocol is intended for research and development purposes only. Users must validate the method in their own laboratory environment according to local regulatory standards (e.g., GMP/GLP) before use in clinical or commercial release testing.[1]
Sources
- 1. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 2. A stability indicating RP-HPLC method development and validation for simultaneous quantification for assay of rifampicin in pharmaceutical solid dosage form - Int J Pharm Chem Anal [ijpca.org]
- 3. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS Number List - 7 - Page 449 - Chemicalbook [chemicalbook.com]
- 5. 754190-39-1 CAS MSDS (N-BENZYL-4,6-DIIODOPYRIMIDIN-5-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. N-benzyl-4,6-diiodopyrimidin-5-amine - 生产厂家:达阳化工(杭州)有限公司 - 化源网 [chemsrc.com]
- 7. 杭州洁汉化工有限公司产品目录_第498页_Chemicalbook [m.chemicalbook.com]
Handling and storage procedures for N-Benzyl-4,6-diiodopyrimidin-5-amine
Application Notes & Protocols for N-Benzyl-4,6-diiodopyrimidin-5-amine
Abstract: This document provides a comprehensive guide to the safe and effective handling and storage of N-Benzyl-4,6-diiodopyrimidin-5-amine, a research chemical with potential applications in drug development and medicinal chemistry. Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide synthesizes data from structurally related molecules, including diiodopyrimidines, benzylamines, and other halogenated heterocycles, to establish best practices. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.
Scientific Rationale and Inferred Properties
N-Benzyl-4,6-diiodopyrimidin-5-amine is a complex molecule whose handling requirements are dictated by the synergistic properties of its constituent moieties: a di-iodinated pyrimidine core and an N-benzyl group.
-
Diiodopyrimidine Core: The presence of two carbon-iodine (C-I) bonds on the pyrimidine ring is the most critical feature influencing stability. The C-I bond is the weakest among carbon-halogen bonds and is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) or even high-energy visible light.[1] This photodegradation can generate radical intermediates, leading to compound decomposition and the formation of impurities.[1] Therefore, light sensitivity is the primary handling concern .
-
N-Benzyl-5-amine Group: The benzylamine portion of the molecule introduces potential hazards common to this class of compounds. Benzylamine itself is classified as a combustible liquid that can cause severe skin burns and eye damage and is harmful if swallowed or absorbed through the skin.[2] The amine group may also be susceptible to oxidation, particularly under harsh conditions or prolonged exposure to atmospheric oxygen.
-
Pyrimidine System: The pyrimidine ring system is a common scaffold in biologically active molecules. While the core itself is relatively stable, substituted pyrimidines can possess varying toxicological profiles and may cause irritation.[3][4]
Based on this analysis, N-Benzyl-4,6-diiodopyrimidin-5-amine should be treated as a light-sensitive, potentially toxic, and potentially air-sensitive solid .
Hazard Assessment and Mitigation
A summary of anticipated hazards and the corresponding mitigation strategies is presented below.
| Potential Hazard | Basis of Concern (Structural Analogs) | Mitigation and Safety Protocols |
| Photodegradation | Di-iodinated aromatic and heterocyclic compounds.[1][5] | Work in a dimly lit area or under yellow/red safelight. Use amber glass vials or wrap containers and glassware in aluminum foil.[1][6] Minimize exposure time during weighing and transfers. |
| Skin and Eye Irritation/Corrosion | Benzylamine and substituted pyrimidines.[2][7] | Wear standard personal protective equipment (PPE): lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile is a suitable first choice). |
| Toxicity (Inhalation, Ingestion, Dermal) | Benzylamine, general nitrogen-containing heterocycles.[8] | Handle solid material in a certified chemical fume hood to prevent inhalation of fine particulates. Avoid creating dust. Wash hands thoroughly after handling. |
| Air/Oxidative Sensitivity | General principle for complex organic molecules, especially those that can form radical intermediates.[9][10] | For long-term storage and sensitive reactions, use of an inert atmosphere (Argon or Nitrogen) is strongly recommended.[11] |
Storage Protocols
Proper storage is critical to maintain the purity and stability of N-Benzyl-4,6-diiodopyrimidin-5-amine.
| Storage Duration | Temperature | Atmosphere | Light Conditions | Container |
| Long-Term (> 1 month) | -20°C or below | Inert Gas (Argon Recommended) | Complete Darkness | Tightly sealed amber glass vial, potentially overwrapped with foil and placed in a secondary container. |
| Short-Term (< 1 month) | 2-8°C | Inert Gas Recommended | Complete Darkness | Tightly sealed amber glass vial wrapped in foil. |
| In-Use (Stock Solution) | -20°C | Air (if used within days); Inert Gas (for longer periods) | Complete Darkness | Tightly sealed amber glass vial or foil-wrapped vial with a septum cap for repeated access.[9] |
Logical Flow for Storage Decision-Making
Caption: Decision tree for appropriate storage and handling protocols.
Experimental Protocols
Protocol A: Weighing and Dissolving under Inert Atmosphere
This protocol is recommended for quantitative transfers, preparation of stock solutions for long-term storage, or for use in oxygen-sensitive reactions.
Prerequisites:
-
A glove box or Schlenk line with a dry, inert atmosphere (Argon or Nitrogen).[10]
-
All glassware oven-dried overnight and cooled under vacuum or in a desiccator.[11]
Procedure:
-
Preparation: Place the sealed amber vial of N-Benzyl-4,6-diiodopyrimidin-5-amine, a spatula, a weigh boat/paper, and a pre-dried, labeled receiving flask (e.g., a round-bottom flask with a septum) into the antechamber of the glove box.
-
Inerting: Cycle the antechamber as per the glove box's standard operating procedure to replace the air with an inert atmosphere.
-
Transfer to Glove Box: Once cycling is complete, bring the items into the main glove box chamber.
-
Equilibration: Allow the compound vial to equilibrate to the glove box temperature for 10-15 minutes to prevent moisture condensation.
-
Weighing: Carefully open the vial. Using a clean spatula, weigh the desired amount of the solid onto the weigh boat. Tightly reseal the main compound vial immediately.
-
Transfer: Transfer the weighed solid into the labeled receiving flask.
-
Solvent Addition: Using a syringe, add the desired volume of an appropriate anhydrous, degassed solvent to the receiving flask to dissolve the compound. Swirl gently to ensure complete dissolution.
-
Sealing: Securely seal the receiving flask with its septum. It can now be removed from the glove box for use.
-
Storage of Source Vial: Ensure the primary container is tightly sealed, wrapped in foil, and returned to its appropriate cold storage location.[10]
Protocol B: Standard Weighing and Dissolving (Subdued Light)
This protocol is suitable for less sensitive applications or when an inert atmosphere is not critical. The primary focus is mitigating light exposure.
Prerequisites:
-
Work in a chemical fume hood.
-
Dim the overhead laboratory lights and avoid direct sunlight.[1]
-
Use amber glassware or wrap all glassware (beakers, flasks, graduated cylinders) in aluminum foil.[6]
Procedure:
-
Preparation: Wrap a beaker or flask for dissolving the compound in aluminum foil.
-
Weighing: Remove the compound from cold storage and allow it to warm to ambient temperature in a desiccator to prevent water condensation. Quickly weigh the desired amount of solid on an analytical balance, minimizing the time the vial is open and exposed to light.
-
Transfer: Immediately transfer the weighed solid to the foil-wrapped receiving flask.
-
Dissolution: Add the solvent and swirl to dissolve.
-
Storage/Use: If the solution is for immediate use, proceed with the experiment. If it is a stock solution, transfer it to a labeled amber vial, purge with nitrogen or argon if desired, seal tightly, and store at -20°C in the dark.[1] It is best practice to prepare solutions fresh for each experiment whenever possible.[1]
Workflow for Handling and Solution Preparation
Caption: General workflow for handling N-Benzyl-4,6-diiodopyrimidin-5-amine.
Concluding Remarks
The protocols outlined in this document are based on established principles of chemical safety and handling of sensitive compounds. Given the novel nature of N-Benzyl-4,6-diiodopyrimidin-5-amine, researchers must always perform a risk assessment before use and never work alone. Adherence to these guidelines will help ensure experimental success and, most importantly, the safety of all laboratory personnel.
References
-
Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. [Link]
-
Stanford Environmental Health & Safety. Air-Sensitive or Highly Reactive Compounds. Stanford University. [Link]
-
Division of Research Safety. Handling air-sensitive reagents AL-134. University of Illinois. [Link]
-
Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Pharmacological Reports, 59(2), 206-15. [Link]
-
Howard, B. Y. (1976). Safe Handling of Radioiodinated Solutions. Journal of Nuclear Medicine Technology, 4(1), 28-30. [Link]
-
Haz-Map. Pyrimidine - Hazardous Agents. Haz-Map. [Link]
-
Reddit r/Chempros. (2021, May 13). Light sensitive reactions? iodo acetamide/anhydride. Reddit. [Link]
-
Oreate AI Blog. (2025, December 19). The Hidden Dangers of Pyrimidine Dimers in DNA. Oreate AI. [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. NICNAS. [Link]
-
Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
-
ResearchGate. (2025, August 10). Iodine Heterocycles | Request PDF. ResearchGate. [Link]
-
Science.gov. halogenated aromatic compounds: Topics by Science.gov. Science.gov. [Link]
-
Wikipedia. Halogenation. Wikipedia. [Link]
-
World Iodine Association. Iodine in industry. World Iodine Association (WIA). [Link]
-
Acta Poloniae Pharmaceutica. (2012). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-455. [Link]
-
SCIENCE & INNOVATION. (2025, October 10). SYNTHESIS OF S-BENZYL DERIVATIVE OF 4,6- DIAMINOPYRIMIDINE-2-THIOL. SCIENCE & INNOVATION. [Link]
-
Systematic Reviews in Pharmacy. Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy. [Link]
-
MDPI. (2022, November 16). Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. [Link]
-
Beilstein Journal of Organic Chemistry. (2016, November 16). Halogenation of organic compounds using continuous flow and microreactor technology. Beilstein Journal of Organic Chemistry. [Link]
-
RSC Advances. Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity. RSC Publishing. [Link]
-
Heterocyclic Communications. (2025, December 6). Synthesis and reactions of 6(4)-(p-benzylphenyl)-4(6)-phenylpyrimidine-2(1H) thione. Heterocyclic Communications. [Link]
-
PMC. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. [Link]
-
Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. Pharmaguideline. [Link]
-
PubMed. (2000, May 10). Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. PubMed. [Link]
-
ResearchGate. Halogenation of Hydrocarbons: A Guide to Functional Group Preparations. ResearchGate. [Link]
-
PubMed. Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. PubMed. [Link]
-
PubMed. (2007, October 15). Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV. PubMed. [Link]
-
Acta Crystallographica Section E. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E. [Link]
-
E3S Web of Conferences. Study of the biological properties of new chemical compounds of the pyrimidine series. E3S Web of Conferences. [Link]
-
MDPI. Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. MDPI. [Link]
-
MDPI. (2023, June 6). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. MDPI. [Link]
-
ChemSynthesis. (2025, May 20). N-benzyl-N-methyl-1H-tetraazol-5-amine. ChemSynthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine - Hazardous Agents | Haz-Map [haz-map.com]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 7. fishersci.com [fishersci.com]
- 8. Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 10. ossila.com [ossila.com]
- 11. drs.illinois.edu [drs.illinois.edu]
Application Note: Multiplexed Profiling of DNA Damage Response (DDR) Pathways
Executive Summary & Biological Context
The DNA Damage Response (DDR) is a complex network of signaling pathways that detect genomic lesions and coordinate repair, cell cycle arrest, or apoptosis.[1] In drug discovery, particularly oncology, the DDR is a prime target for synthetic lethality strategies—most notably the use of PARP inhibitors (PARPi) in BRCA-deficient cancers.[2][3][4]
This guide details a robust workflow for profiling DDR activation. It moves beyond simple "live/dead" assays to provide mechanistic insight by quantifying the spatial recruitment of repair factors (
The Core Mechanism: ATM/ATR Signaling
The DDR is orchestrated by two master kinases: ATM (Ataxia-Telangiectasia Mutated), which primarily responds to Double-Strand Breaks (DSBs), and ATR (ATM- and Rad3-Related), which responds to replication stress and single-strand breaks (SSBs).[1]
::: dot
::: Figure 1: Simplified ATM/ATR signaling cascade showing the divergence into Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).
Experimental Design Strategy
To study DDR effectively, one must distinguish between the induction of damage and the capacity to repair it.
Cell Model Selection
-
Isogenic Pairs: Use cell lines that differ only in a specific DDR gene (e.g., U2OS WT vs. U2OS BRCA1-/-). This validates synthetic lethality.
-
Cell Cycle Context: HR repair (RAD51 loading) only occurs in S/G2 phase. Asynchronous populations may dilute data; consider synchronization (e.g., double thymidine block) if investigating HR specifically.
Treatment Conditions (Induction)
| Agent | Mechanism | Target Pathway | Typical Dose/Time |
| Ionizing Radiation (IR) | Direct DSBs | ATM / NHEJ / HR | 2–10 Gy (Harvest 1h–24h) |
| Etoposide | Topoisomerase II poison | DSBs | 1–10 µM (1–4h) |
| Olaparib | PARP Inhibitor | Replication Stress / HR | 1–10 µM (24–48h) |
| Hydroxyurea (HU) | dNTP depletion | ATR / Stalled Forks | 2 mM (2–4h) |
Protocol A: Multiplexed High-Content Immunofluorescence (IF)
Objective: Quantify the formation and resolution of DNA repair foci. Target Markers:
- H2AX (Ser139): The gold standard for DSB presence.
-
RAD51: Marker for active Homologous Recombination (HR).
-
53BP1: Marker for Non-Homologous End Joining (NHEJ) and chromatin response.
Expert Insight: The Pre-Extraction Step
Critical Causality: Standard fixation (4% PFA) retains soluble nuclear proteins, creating high background that obscures chromatin-bound repair factors like RAD51. Pre-extraction with a cytoskeletal (CSK) buffer removes soluble proteins before fixation, leaving only the chromatin-bound fraction.
Step-by-Step Methodology
1. Cell Seeding & Treatment[5][6]
-
Seed cells in 96-well imaging plates (e.g., PerkinElmer CellCarrier) at 5,000–8,000 cells/well.
-
Allow attachment (24h) and treat with DNA damaging agents as per experimental design.
2. Pre-Extraction (Optional for
H2AX, Mandatory for RAD51/RPA)
-
Aspirate media carefully.
-
Add ice-cold CSK Buffer (10 mM HEPES, 300 mM Sucrose, 100 mM NaCl, 3 mM MgCl2, 0.5% Triton X-100) for 5 minutes on ice.
-
Note: Do not wash; proceed immediately to fixation.
3. Fixation & Permeabilization[5][7][8][9]
-
Add 4% Paraformaldehyde (PFA) in PBS directly to the wells. Incubate 15 mins at Room Temperature (RT).
-
Permeabilize with 0.5% Triton X-100/PBS for 10 mins (if pre-extraction was skipped).
4. Blocking & Primary Antibody[5][8][9][10][11]
-
Block with 3% BSA / 0.1% Tween-20 / PBS for 1 hour at RT. Avoid milk, as it contains phosphoproteins.
-
Incubate Primary Antibodies in blocking buffer overnight at 4°C.[9][12]
-
Rabbit anti-RAD51 (1:500)
-
Mouse anti-
H2AX (1:1000)
-
5. Secondary Antibody & Nuclear Stain[5][6][13]
-
Wash 3x with PBS-T (PBS + 0.1% Tween).
-
Incubate Secondary Antibodies (Alexa Fluor 488 Goat anti-Rabbit + Alexa Fluor 647 Goat anti-Mouse) + DAPI (1 µg/mL) for 1 hour at RT in dark.
-
Wash 3x with PBS.[5][6][8][9][10] Leave in 100 µL PBS for imaging.
Protocol B: Phospho-Specific Western Blotting
Objective: Validate signaling cascade activation (Biochemical verification).
Lysis Buffer Composition (Critical)
Standard RIPA buffer is insufficient. You must inhibit phosphatases aggressively.
-
Base: RIPA or 1% SDS Lysis Buffer.
-
Additives (Freshly added):
-
Protease Inhibitor Cocktail.
-
Phosphatase Inhibitor Cocktail 2 & 3 (Sigma) or Sodium Orthovanadate (1 mM) + Sodium Fluoride (10 mM).
-
Key Steps
-
Harvest: Wash cells with ice-cold PBS containing 1mM Na3VO4 (prevents dephosphorylation during wash). Scrape directly into lysis buffer.
-
Sonication: Sonicate lysates (3x 10s pulses) to shear chromatin. DNA damage proteins (e.g., H2AX) are chromatin-bound; incomplete shearing results in signal loss in the insoluble pellet.
-
Blocking: Use 5% BSA in TBS-T. Never use non-fat dry milk for phospho-antibodies (e.g., p-ATM, p-Chk1), as the casein phosphoproteins cause high background.
Data Analysis & Interpretation
High-Content Image Analysis
Using software like CellProfiler, ImageJ (Fiji), or proprietary HCS platforms (Harmony, MetaXpress):
-
Segmentation: Identify nuclei using the DAPI channel.
-
Spot Detection: Apply a "Top Hat" filter or "Laplacian of Gaussian" to detect bright foci within the nuclear mask.
-
Metrics:
-
Foci Count per Nucleus: Measure of damage extent.
-
Total Nuclear Intensity: Useful when foci become too crowded to count (e.g., "pan-nuclear" staining in apoptosis).
-
Colocalization: Calculate the percentage of
H2AX foci that are also RAD51 positive.
-
Interpreting Synthetic Lethality
In a PARP inhibitor screen using BRCA-deficient cells:
-
Result: High
H2AX (unrepaired breaks) + Low/Absent RAD51 foci . -
Logic: PARP inhibition causes SSBs
DSBs.[14][15] WT cells recruit RAD51 (HR repair) and survive. BRCA-/- cells fail to recruit RAD51, leading to accumulated DSBs and cell death.
::: dot
::: Figure 2: Experimental workflow emphasizing the critical pre-extraction step for clear foci resolution.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (Nuclear Haze) | Soluble protein retention | Incorporate CSK pre-extraction step before fixation. |
| No Phospho-Signal (WB) | Phosphatase activity | Add NaF/Na3VO4 to all buffers (wash & lysis). Switch block from Milk to BSA. |
| "Pan-nuclear" Staining | Excessive damage / Apoptosis | Reduce drug dose or timepoint. Pan-staining indicates early apoptosis, not discrete repair foci. |
| Lack of RAD51 Foci | Cell cycle issues | RAD51 only forms in S/G2. Ensure cells are proliferating. Use Cyclin A co-staining to gate S-phase cells. |
References
-
Rogakou, E. P., et al. (1998). "DNA double-stranded breaks induce histone H2AX phosphorylation on serine 139." Journal of Biological Chemistry. Link
-
Farmer, H., et al. (2005). "Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy." Nature. Link
-
Mirzoeva, O. K., & Petrini, J. H. (2001). "DNA damage-dependent nuclear dynamics of the Mre11 complex." Molecular and Cellular Biology. (Reference for Pre-extraction methodology). Link
-
Ciccia, A., & Elledge, S. J. (2010). "The DNA damage response: making it safe to play with knives."[16] Molecular Cell. Link
-
Thermo Fisher Scientific. "HCS DNA Damage Kit Protocol." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 5. crpr-su.se [crpr-su.se]
- 6. journals.biologists.com [journals.biologists.com]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. openworks.mdanderson.org [openworks.mdanderson.org]
- 14. The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of N-Benzyl-4,6-diiodopyrimidin-5-amine Synthesis
Current Status: Operational Topic: Synthetic Optimization & Troubleshooting Target Molecule: N-Benzyl-4,6-diiodopyrimidin-5-amine Document ID: TSC-PYR-505
Critical Analysis: The "Scaffold Paradox"
Before attempting this synthesis, it is vital to understand the competing electronic and steric forces at play. You are attempting to alkylate an exocyclic amine (position 5) on a pyrimidine ring flanked by two bulky, electron-withdrawing iodine atoms (positions 4 and 6).
The Challenge
-
Electronic Deactivation: The pyrimidine ring is naturally electron-deficient. The two iodine atoms further pull electron density, making the 5-amino group (
) significantly less nucleophilic than a standard aniline. -
Steric Shielding: The large atomic radius of Iodine (198 pm) at positions 4 and 6 creates a "steric wall" around the 5-amino group, hindering the approach of electrophiles.
-
The
Trap: The C-I bonds at positions 4 and 6 are highly susceptible to Nucleophilic Aromatic Substitution ( ).[1] If you use harsh conditions (strong bases, high heat) to force the N-alkylation, you risk displacing the iodines with your nucleophile (benzylamine) or solvent, destroying your core scaffold.
Recommended Protocols
Method A: Reductive Amination (The "Gold Standard")
Best for: Mono-selectivity and preserving the C-I bonds.
The Logic: Direct alkylation with benzyl bromide is prone to over-alkylation (forming the dibenzyl species). Reductive amination proceeds via an imine intermediate, which naturally stops at the mono-alkylated secondary amine.
Protocol:
-
Imine Formation (The Bottleneck):
-
Reagents: 4,6-diiodopyrimidin-5-amine (1.0 eq), Benzaldehyde (1.2 eq).
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene.
-
Additive: Titanium(IV) isopropoxide (
) (2.0 eq). -
Procedure: Stir the amine, aldehyde, and
at ambient temperature for 6–12 hours. -
Why Ti(IV)? The steric bulk of the iodines makes imine formation unfavorable.
acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.
-
-
Reduction:
-
Reagent: Sodium triacetoxyborohydride (
) (2.0 eq). -
Procedure: Add directly to the reaction pot. Stir for 2–4 hours.
-
Why STAB? It is mild and will not reduce the imine until it is fully formed, nor will it de-halogenate the iodine atoms (unlike
).
-
-
Workup: Quench with saturated
. The Titanium will form a white precipitate ( ); filter through Celite before extraction.
Method B: Direct Alkylation (The "Backup")
Best for: Labs lacking Titanium reagents or if the aldehyde is unavailable.
The Logic: Uses a mild base to deprotonate the amine slightly without triggering
Protocol:
-
Reagents: 4,6-diiodopyrimidin-5-amine (1.0 eq), Benzyl bromide (1.05 eq - Strict stoichiometry).
-
Base: Cesium Carbonate (
) (1.5 eq).-
Why Cesium? The "Cesium Effect" improves solubility in organic solvents and promotes mono-alkylation over potassium salts.
-
-
Solvent: DMF or Acetonitrile (Anhydrous).
-
Temperature:
– . Do not reflux.
Troubleshooting Guide (FAQs)
Q1: I am seeing a loss of Iodine in my product (De-halogenation). What happened?
Diagnosis: You likely used Catalytic Hydrogenation (
-
Never use Palladium on Carbon with aryl iodides unless you intend to remove them. The C-I bond is weak and cleaves rapidly under hydrogenation conditions.
-
Switch to Sodium Triacetoxyborohydride (
) or Sodium Cyanoborohydride ( ) .[2] These are chemoselective for the imine and leave aryl iodides intact.
Q2: The reaction is stuck at the starting material. No imine is forming.
Diagnosis: Steric hindrance from the 4,6-diiodo groups is preventing the benzaldehyde from attacking the amine. The Fix:
-
Add a Lewis Acid.[3] Standard acid catalysis (Acetic Acid) is often insufficient for sterically crowded amines.
-
Protocol Adjustment: Use
(Titanium Isopropoxide) as described in Method A. It coordinates to the aldehyde oxygen, making it hyper-electrophilic and forcing the amine to attack despite the steric crowd.
Q3: I am getting the Di-benzyl (tertiary amine) impurity.
Diagnosis: You are using Method B (Direct Alkylation) with too much alkyl halide or too strong a base. The Fix:
-
Switch to Method A (Reductive Amination) . It is mechanistically difficult to form the di-benzyl product because the secondary amine is sterically hindered and less likely to react with a second equivalent of aldehyde/reductant.
-
If sticking to Method B: Lower the equivalents of Benzyl Bromide to 0.9 eq and accept lower conversion to ensure purity.
Q4: I see a byproduct where the Iodine is gone, but replaced by a Benzylamino group.
Diagnosis: You triggered a Nucleophilic Aromatic Substitution (
-
Lower the Temperature:
on this scaffold usually requires heat ( ). Keep reactions below .[6] -
Avoid Strong Bases: Strong bases (NaH, NaOH) increase the nucleophilicity of the amine, promoting this side reaction. Stick to weak bases like carbonate or bicarbonate.
Visualizing the Chemistry
Diagram 1: Reaction Decision Tree
This flow chart guides you to the correct method based on your available reagents and constraints.
Caption: Decision matrix for synthesis. Method A is preferred to avoid side reactions common in Method B.
Diagram 2: The "Danger Zone" (Side Reactions)
Understanding where the synthesis fails is key to prevention.
Caption: Mechanistic pathways showing how specific conditions lead to failure (Red/Orange) vs success (Green).
Summary Data Table
| Parameter | Method A (Reductive Amination) | Method B (Direct Alkylation) |
| Primary Reagents | Benzaldehyde, | Benzyl Bromide, |
| Selectivity | High (Mono-alkylation favored) | Low (Risk of Di-alkylation) |
| Iodine Stability | Excellent (Mild hydride) | Moderate (Risk of |
| Reaction Time | 12–18 Hours | 4–8 Hours |
| Typical Yield | 75–85% | 40–60% |
| Key Risk | Incomplete imine formation (Sterics) | Over-alkylation & Iodine displacement |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
- Roh, K. R., et al. (1999). "Palladium-catalyzed dehalogenation of aryl halides." Tetrahedron Letters, 40(1), 193-196. (Context: Avoidance of Pd/C with Aryl Iodides).
-
Marchal, A., et al. (2023).[7] "Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis." New Journal of Chemistry. (Context:
reactivity of electron-deficient pyrimidines).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digibug.ugr.es [digibug.ugr.es]
Technical Support Center: Optimizing Reaction Conditions for Iodination of Pyrimidine Rings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrimidine iodination. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with C-5 iodination of pyrimidine rings—a critical transformation for creating antiviral drugs, radiopharmaceuticals, and versatile intermediates for cross-coupling reactions.[1][2]
This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively and optimize conditions for your specific substrate.
Core Principles: The Chemistry of Pyrimidine Iodination
Before addressing specific issues, it's crucial to understand the fundamentals. The iodination of a pyrimidine ring is a classic example of an electrophilic aromatic substitution reaction.
-
Reactivity and Regioselectivity : The pyrimidine ring is electron-deficient. However, the C-5 position is the most electron-rich and thus the most susceptible to attack by an electrophile (like I⁺). This inherent electronic preference is why iodination occurs with high regioselectivity at this site.[2][3]
-
The Challenge of Iodine : Molecular iodine (I₂) is a weak electrophile.[1][4] Therefore, direct reaction with an electron-deficient ring like pyrimidine is often slow or ineffective. To facilitate the reaction, an activator or oxidant is almost always required to generate a more potent iodinating species, colloquially referred to as "I⁺".[5]
Troubleshooting Guide & Common Issues
This section addresses the most common challenges encountered during the iodination of pyrimidines in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My iodination reaction shows very low or no conversion to the desired product. What are the common causes and how can I fix this?
A: This is a frequent issue that can usually be traced back to one of three areas: substrate reactivity, reagent choice and quality, or reaction conditions.
-
Insufficient Electrophile Generation: As mentioned, I₂ itself is not reactive enough. You must use an activating system to generate a more powerful electrophile.
-
Oxidizing Agents: Systems like I₂/AgNO₃, I₂/NaNO₂, or I₂ with periodic acid are common.[1][2] The oxidant reacts with I₂ to form a more electrophilic iodine species. If your reaction is failing, the first step is to ensure your oxidant is active and present in the correct stoichiometric amount. For example, in the I₂/NaNO₂ system, at least one equivalent of NaNO₂ with respect to iodine is essential for the reaction to proceed efficiently.[2]
-
Pre-activated Reagents: N-Iodosuccinimide (NIS) is an excellent alternative where the iodine is already polarized and more reactive.[6] For deactivated aromatic systems, NIS can be further activated with a catalytic amount of an acid like trifluoroacetic acid (TFA).[6][7]
-
-
Substrate Deactivation: While the C-5 position is the most reactive site on the pyrimidine ring, the overall ring system is electron-deficient. If your pyrimidine substrate contains strongly electron-withdrawing groups, it may be too deactivated for standard conditions. In such cases, using a more potent iodinating system, like NIS in pure TFA, may be necessary.[7]
-
Reagent Quality & Stoichiometry:
-
Iodine: Ensure your molecular iodine has not been exposed to air and moisture for long periods, which can affect its purity.
-
NIS: N-Iodosuccinimide can decompose over time. Use a fresh bottle or test its activity on a more reactive control substrate.
-
Stoichiometry: The molar ratios are critical. Using an insufficient amount of the activating agent is a common pitfall. Refer to the optimization tables below for validated starting points.
-
-
Solvent and Temperature Effects:
-
Solvent: The choice of solvent can dramatically impact yield. Acetonitrile is often the best solvent for I₂/NaNO₂ systems, showing significantly higher yields compared to MeOH, CH₂Cl₂, or THF.[2]
-
Temperature: For many iodination reactions, increasing the temperature does not improve the yield and can actually lead to decomposition.[2] Most successful protocols operate at room temperature.
-
Issue 2: Side Reactions and Poor Selectivity
Q: My reaction is producing a mixture of products, or my starting material is decomposing. How can I improve the outcome?
A: Selectivity issues and decomposition often arise from the reaction being too harsh or from the inherent instability of the substrate or products.
-
Over-Iodination: While less common for pyrimidines than for highly activated systems, di-iodination can occur if a large excess of the iodinating agent is used or if the reaction time is excessively long.
-
Solution: Carefully control the stoichiometry. Use a 1:1 or 1.2:1 molar ratio of the iodinating agent to the substrate. Monitor the reaction closely by Thin-Layer Chromatography (TLC) and quench it as soon as the starting material is consumed.[8]
-
-
Oxidation of the Substrate: Some pyrimidine derivatives, particularly cytosine, can be sensitive to oxidation under certain conditions.[9] Harsh oxidants used to activate iodine could potentially lead to side products like glycols or other degradation products.
-
Solution: Switch to a milder iodinating system. NIS is often a good choice as it doesn't require a strong co-oxidant.[6] Alternatively, the solvent-free grinding method with I₂/AgNO₃ is rapid (20-30 min), which minimizes the time the substrate is exposed to oxidizing conditions, leading to high yields of clean product.[1][10]
-
-
Instability of Cytosine and its Derivatives: The exocyclic amino group of cytosine can complicate reactions. Under strongly acidic conditions (e.g., I₂/HNO₃), side reactions can be more prevalent.[11]
-
Work-up Issues: Iodinated pyrimidines can sometimes be unstable. Prolonged exposure to acidic or basic conditions during work-up can cause degradation.
-
Solution: Perform a quick work-up. Quench the reaction with aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by extraction and drying over an anhydrous agent like Na₂SO₄.[2] Avoid unnecessarily long purification steps.
-
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the electrophilic iodination of pyrimidine?
A: The reaction proceeds via a two-step electrophilic aromatic substitution mechanism. First, the π-electrons of the C5-C6 double bond attack the electrophilic iodine species (I⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a base (which can be the solvent or the counter-ion of the iodine source) removes the proton from the C-5 position, restoring the aromaticity of the ring and yielding the 5-iodo-pyrimidine product.
dot ```dot graph "Electrophilic_Iodination_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
}
Caption: General experimental workflow for iodination.
Materials:
-
Uracil (1.0 mmol, 112 mg)
-
Iodine (I₂) (1.0 mmol, 254 mg)
-
Sodium Nitrite (NaNO₂) (1.0 mmol, 69 mg)
-
Acetonitrile (MeCN) (1.2 mL)
-
5% Aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Deionized Water
Procedure:
-
To a stirred solution of NaNO₂ (69 mg, 1 mmol) in acetonitrile (1.2 mL), add iodine (254 mg, 1 mmol). Stir the mixture at room temperature (30 °C) for 30 minutes under a nitrogen atmosphere.
-
Add uracil (112 mg, 1 mmol) to the stirred solution.
-
Continue stirring at room temperature for 1.5 hours. Monitor the reaction progress by TLC (Mobile phase: MeOH/CHCl₃). 4[2][8]. After completion, add cold water to the reaction mixture, followed by a 5% aqueous solution of Na₂S₂O₃ to quench unreacted iodine. The violet color of the solution will disappear.
-
A colorless precipitate of 5-iodouracil will form. Filter the solid and wash thoroughly with water.
-
The crude product can be purified further by column chromatography or recrystallization if necessary. Expected yield: ~90%.
[2]Optimization Data: Effect of Solvent and Stoichiometry
[2]| Solvent | Time (h) | Yield (%) | | :--- | :--- | :--- | | MeCN | 1.5 | 90 | | MeOH | 24 | 76 | | CH₂Cl₂ | 24 | 71 |
| NaNO₂ (equiv.) | Time (h) | Yield (%) |
| 0 | 24 | Trace |
| 0.5 | 24 | 62 |
| 1.0 | 1.5 | 90 |
| 1.5 | 1.5 | 90 |
Protocol 2: Solvent-Free Iodination of Uracil by Mechanical Grinding
This is a rapid, high-yield, and environmentally friendly protocol.
[1]Materials:
-
Uracil (4.4 mmol)
-
Iodine (I₂) (1.12 mmol)
-
Silver Nitrate (AgNO₃) (8.8 mmol, for Uracil)
-
Acetonitrile (2-4 drops)
-
Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃)
Procedure:
-
In a ceramic mortar, combine uracil (4.4 mmol), solid iodine (1.12 mmol), and silver nitrate (see table below for optimal equivalents). Add 2-4 drops of acetonitrile to aid grinding.
-
Grind the mixture vigorously with a pestle for 20-30 minutes. The reaction is often exothermic, and the mixture will become a violet-colored tacky solid. 3[1]. Monitor the reaction by TLC.
-
Once complete, add a saturated solution of sodium thiosulfate (~5 mL) to the mortar to quench excess iodine.
-
The remaining solid product is separated, washed, and can be purified by recrystallization or silica gel chromatography. Expected yield: ~95%.
[1]Optimization Data: AgNO₃ Stoichiometry
[1][12]| Substrate | AgNO₃ (equiv.) | Time (min) | Yield (%) | | :--- | :--- | :--- | :--- | | Uracil | 0.5 | 30 | 63 | | Uracil | 1.0 | 30 | 82 | | Uracil | 2.0 | 30 | 95 | | Uracil | 2.5 | 30 | 95 | | Cytosine | 1.0 | 30 | 58 | | Cytosine | 2.0 | 30 | 85 | | Cytosine | 2.5 | 30 | 85 |
References
-
Balasubramaniyam, T., Kim, B. S., Pallavi, B., Jin, H. S., Kim, S. K., & Lee, J. H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. [Link]
-
MDPI. (2022, September 27). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]
- Praveen, L. M., & Varghese, B. (n.d.). An effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an I2/NaNO2 system.
-
Balasubramaniyam, T., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar. [Link]
-
Balasubramaniyam, T., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]
-
Verma, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. [Link]
-
Verma, A., et al. (2024). Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. RSC Publishing. [Link]
-
Dale, R. M., Martin, E., Livingston, D. C., & Ward, D. C. (1975). Iodination of DNA. Studies of the Reaction and Iodination of Papovavirus DNA. Biochemistry, 14(11), 2447–2457. [Link]
-
Gulea, M. (n.d.). Modifications at the C(5) position of pyrimidine nucleosides. MOST Wiedzy. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination Reagent Guide. [Link]
-
ResearchGate. (n.d.). Electrophilic Iodination: A Gateway to High Iodine Compounds and Energetic Materials. [Link]
-
Horikawa, M., et al. (2023). C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling. Chemical Science. [Link]
-
RSC Publishing. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]
-
ResearchGate. (n.d.). Iodination of Nucleic Acids in Organic Solvents with Iodine Monochloride. [Link]
-
ResearchGate. (n.d.). Optimization of the iodination of cytosine at room temperature. [Link]
-
Wikipedia. (n.d.). Periodic acid. [Link]
-
Wagner, J. R., et al. (2010). Oxidation reactions of cytosine DNA components by hydroxyl radical and one-electron oxidants in aerated aqueous solutions. Accounts of Chemical Research, 43(4), 545-553. [Link]
-
Wang, P., & Wang, M. (2021). Recent Advances in Iodine-Mediated Radical Reactions. Molecules, 26(11), 3249. [Link]
Sources
- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heteroletters.org [heteroletters.org]
- 3. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Iodination - Wordpress [reagents.acsgcipr.org]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Oxidation reactions of cytosine DNA components by hydroxyl radical and one-electron oxidants in aerated aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [mostwiedzy.pl]
- 12. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in assays with N-Benzyl-4,6-diiodopyrimidin-5-amine
A Guide to Troubleshooting Inconsistent Assay Results
Welcome to the technical support center for N-Benzyl-4,6-diiodopyrimidin-5-amine. As Senior Application Scientists, we understand that achieving reproducible and reliable data is paramount. This guide is designed to provide in-depth, experience-driven insights into the common challenges encountered when working with this specific compound. We will move beyond simple checklists to explore the underlying chemical and biological principles that can lead to assay variability, empowering you to diagnose and resolve issues effectively.
Section 1: Compound-Specific Issues & FAQs
This section addresses the intrinsic properties of N-Benzyl-4,6-diiodopyrimidin-5-amine and how they can manifest as common experimental problems.
Q1: My IC50 values are shifting significantly between experiments. What is the most likely cause?
A1: Shifting IC50 values are a classic sign of issues with compound stability or concentration accuracy. For N-Benzyl-4,6-diiodopyrimidin-5-amine, there are two primary culprits to investigate:
-
Compound Degradation: The pyrimidine core, while generally stable, can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or enzymatic activity in cellular lysates.[1] The two iodine atoms on the pyrimidine ring are electron-withdrawing and can influence the molecule's stability. More critically, iodinated aromatic compounds can be sensitive to light (photosensitive), which can lead to gradual degradation of your stock solution over time, reducing its effective concentration.[2][3]
-
Inaccurate Stock Concentration: The most common source of error is the solvent used for the stock solution, typically Dimethyl Sulfoxide (DMSO). DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Over time, and with repeated freeze-thaw cycles, the water content in your DMSO stock can increase, effectively diluting your compound and leading to weaker-than-expected activity (a higher IC50).[4][5]
Troubleshooting Steps:
-
Protect from Light: Store stock solutions and assay plates in the dark whenever possible. Use amber vials for long-term storage.
-
Aliquot and Store Properly: Prepare small, single-use aliquots of your stock solution to minimize freeze-thaw cycles. Store at -80°C for long-term stability.[6]
-
Use Fresh, High-Quality DMSO: Always use newly opened, anhydrous-grade DMSO to prepare stock solutions.[7]
-
Perform a Dose-Response Curve in Every Experiment: This is a self-validating control. A full curve helps to identify shifts in potency that might be missed by single-point screening.[8]
Q2: I'm observing precipitation of my compound in the assay buffer or cell culture medium. How can I solve this?
A2: This is a solubility issue. N-Benzyl-4,6-diiodopyrimidin-5-amine is a relatively large, hydrophobic molecule, and its solubility in aqueous solutions is expected to be low. When you dilute your DMSO stock into an aqueous assay buffer, the compound can crash out of solution if its concentration exceeds its solubility limit.
Causality: The "solvent shock" of rapidly diluting a high-concentration organic stock into a buffered aqueous solution is the primary cause. Furthermore, components in complex media, like serum proteins, can bind to the compound, altering its bioavailability and apparent solubility.[7]
Troubleshooting Steps:
-
Determine the Critical Solubility Concentration: Before running your assay, perform a simple solubility test. Prepare serial dilutions of your compound in the final assay buffer and visually inspect for precipitation after a relevant incubation period.
-
Reduce the Final DMSO Concentration: A high final concentration of DMSO can itself be toxic or cause artifacts. However, lowering it too much can exacerbate solubility issues. A final concentration of 0.1% - 0.5% DMSO is a common target, but this must be balanced with compound solubility.[5][9]
-
Use a Surfactant (Biochemical Assays): For biochemical (non-cellular) assays, adding a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., at 0.01%) to the assay buffer can help maintain compound solubility.
-
Intermediate Dilution Steps: Instead of a single large dilution, perform a series of smaller, stepwise dilutions to ease the compound into the aqueous environment.
Q3: My compound shows high cytotoxicity or non-specific effects even at low concentrations. What's happening?
A3: This could be due to several factors, ranging from compound purity to off-target effects or assay artifacts.
-
Compound Purity: Synthesis of complex molecules like this can result in impurities, such as residual catalysts (e.g., metals) or synthetic byproducts.[10] These impurities can have their own biological activity, leading to false-positive results or unexplained cytotoxicity.[10]
-
Compound Aggregation: At concentrations above their solubility limit, hydrophobic molecules can form aggregates. These aggregates can non-specifically sequester and inhibit enzymes, leading to promiscuous inhibition that is not related to the intended target.[11]
-
Assay Interference: The compound itself might interfere with the assay's detection method. For example, iodinated compounds can quench fluorescence in some assay formats, leading to a false signal.[11][12]
Troubleshooting Steps:
-
Verify Compound Purity: Always source compounds from reputable suppliers who provide a certificate of analysis with purity data (e.g., via HPLC and NMR). A purity of >95% is recommended.[13]
-
Run Counter-Screens: Perform the assay in the absence of the primary target (e.g., no enzyme) to see if the compound still generates a signal. This helps identify assay interference.[11]
-
Use Orthogonal Assays: Confirm your hits using a different assay technology that relies on an alternative detection method (e.g., luminescence vs. fluorescence polarization).[8][11]
Section 2: General Assay Troubleshooting
Q4: How can I differentiate between a true biological effect and a systematic error like "edge effect"?
A4: Systematic errors are biases that are not random and often relate to the physical layout of the assay plate.[14] The "edge effect" is the most common, where wells on the perimeter of a microtiter plate behave differently from the interior wells due to faster evaporation or temperature fluctuations.[14][15]
Causality: The higher surface area-to-volume ratio on the edge of the plate leads to faster evaporation, which concentrates solutes like your compound, buffers, and salts, altering the assay conditions in those specific wells.[15]
Troubleshooting Steps:
-
Plate Mapping: Analyze your data based on well position. If you consistently see higher or lower signals in the outer rows and columns, you likely have an edge effect.
-
Avoid Using Edge Wells: The simplest solution is to not use the perimeter wells for experimental samples. Fill them with buffer or media to create a "moat" that buffers the inner wells from environmental effects.
-
Use Randomized Plate Layouts: Instead of placing your controls and different compound concentrations in a sequential pattern, randomize their positions on the plate. This prevents a systematic bias from being misinterpreted as a dose-dependent effect.
-
Statistical Correction: More advanced data analysis can involve normalization methods that correct for spatial biases across a plate.[14][16]
| Control Type | Purpose | Placement on Plate |
| Negative Control | Defines 0% activity (e.g., vehicle only) | Distributed across the plate |
| Positive Control | Defines 100% activity (e.g., known inhibitor) | Distributed across the plate |
| Vehicle Control | Rules out solvent-induced effects | Match the highest DMSO concentration used |
| No-Enzyme Control | Identifies compound interference with assay signal | Run in parallel with experimental wells |
A table summarizing key assay controls and their purpose.
Section 3: Protocols and Methodologies
Protocol 1: Preparation of a Standardized Stock Solution
Objective: To prepare a reliable, high-concentration stock of N-Benzyl-4,6-diiodopyrimidin-5-amine for use in subsequent assays.
Methodology:
-
Pre-Calculation: Determine the mass of the compound needed to achieve a target concentration (e.g., 10 mM). Use the precise molecular weight from the supplier's certificate of analysis.
-
Solvent Preparation: Use a brand new, unopened bottle of anhydrous, spectroscopy-grade DMSO. Allow it to come to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the compound using a calibrated analytical balance in a low-humidity environment if possible.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Vortex vigorously for 2-5 minutes. If necessary, use a sonicator bath for short bursts to aid dissolution.[6]
-
Visual Confirmation: Ensure there are no visible particulates in the solution.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-binding amber microcentrifuge tubes.
-
Storage: Store the aliquots in a sealed container with desiccant at -80°C. Keep a detailed log of the preparation date and lot number.
Protocol 2: Assay-Ready Plate Preparation Workflow
Objective: To minimize variability during the dilution and plating of the compound.
Methodology:
-
Thaw Stock: Thaw a single aliquot of the 10 mM stock solution rapidly and use it immediately. Do not re-freeze the thawed aliquot.
-
Intermediate Dilution: Create an intermediate dilution plate. For example, dilute the 10 mM stock into 100% DMSO to create the highest concentration needed for your final serial dilution.
-
Serial Dilution: Perform serial dilutions in a polypropylene plate (to minimize compound binding) using 100% DMSO.
-
Transfer to Assay Plate: Transfer a small, precise volume (e.g., 1 µL) from the DMSO serial dilution plate to the final assay plate, which already contains the assay buffer or cell media. This ensures the final DMSO concentration is consistent across all wells.[4][5]
-
Mixing: Mix the plate thoroughly on a plate shaker for 30-60 seconds to ensure homogeneous distribution of the compound.
Section 4: Visual Troubleshooting Guides
Caption: A logical workflow for diagnosing the root cause of shifting IC50 values.
Caption: A decision tree to distinguish true activity from assay artifacts.
References
-
ResearchGate. Scheme of pyrimidine degradation pathways showing the four steps and... Available at: [Link]
-
DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Available at: [Link]
-
eGyanKosh. DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. Available at: [Link]
-
PMC. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Available at: [Link]
-
PubMed. Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Available at: [Link]
-
Solarbio. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Available at: [Link]
-
Briefings in Bioinformatics. Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Available at: [Link]
-
Springer. Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
-
McMaster University. Quality control and data correction in high-throughput screening. Available at: [Link]
-
PMC. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Available at: [Link]
-
BellBrook Labs. Common Challenges in Biochemical Assays and How to Overcome Them. Available at: [Link]
-
PubMed. Statistical analysis of systematic errors in high-throughput screening. Available at: [Link]
-
ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
-
PMC. Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
-
PMC. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Available at: [Link]
-
PMC. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Available at: [Link]
-
RSC Publishing. Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields. Available at: [Link]
-
Chemia. Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Available at: [Link]
Sources
- 1. davuniversity.org [davuniversity.org]
- 2. Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. info2.uqam.ca [info2.uqam.ca]
- 16. Statistical analysis of systematic errors in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of N-Benzyl-4,6-diiodopyrimidin-5-amine
Welcome to the technical support center for the synthesis and scale-up of N-Benzyl-4,6-diiodopyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of this target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for N-Benzyl-4,6-diiodopyrimidin-5-amine?
A1: The synthesis of N-Benzyl-4,6-diiodopyrimidin-5-amine is typically approached through a multi-step process. A common strategy involves the initial synthesis of a dihalopyrimidine, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the benzylamine moiety, and finally, a halogen exchange or direct iodination to yield the diiodo-product. The precise sequence of these steps can be optimized to improve overall yield and purity.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Several safety precautions are crucial. When working with iodinating agents like iodine monochloride, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2][3][4] Iodine monochloride is corrosive and reacts violently with water and other substances.[1] Ensure that emergency eyewash stations and safety showers are readily accessible.[3]
Q3: How can I monitor the progress of the reactions effectively?
A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of each synthetic step.[5] By selecting an appropriate solvent system, you can visualize the consumption of starting materials and the formation of the desired product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of reaction conversion and purity.
Q4: What are the most common challenges encountered during the scale-up of this synthesis?
A4: Common scale-up challenges include maintaining adequate temperature control in larger reaction vessels, ensuring efficient mixing, managing the safe handling of larger quantities of hazardous reagents, and developing robust purification methods to handle larger batch sizes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N-Benzyl-4,6-diiodopyrimidin-5-amine, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the benzylation step | - Incomplete reaction. - Poor quality of starting materials. - Suboptimal reaction temperature. | - Extend the reaction time and monitor closely by TLC.[6] - Ensure the purity of both the dichloropyrimidine precursor and benzylamine. - Optimize the reaction temperature; sometimes gentle heating can improve the reaction rate. |
| Formation of multiple products in the iodination step | - Incorrect stoichiometry of the iodinating agent. - Reaction temperature is too high, leading to side reactions. | - Carefully control the equivalents of the iodinating agent. - Perform the reaction at a lower temperature to improve selectivity. |
| Difficulty in removing the diiodinated product from the reaction mixture | - The product may be precipitating with byproducts. - The product has limited solubility in the chosen workup solvent. | - Perform a careful workup, potentially involving multiple extraction and washing steps. - Screen for a suitable recrystallization solvent to purify the final product. |
| Inconsistent yields upon scale-up | - Inefficient heat transfer in a larger reactor. - Inadequate mixing leading to localized "hot spots" or concentration gradients. | - Use a reactor with a jacket for better temperature control. - Employ an overhead stirrer to ensure homogenous mixing of the reaction mixture. |
Experimental Protocols
Below are detailed, step-by-step methodologies for a plausible synthetic route to N-Benzyl-4,6-diiodopyrimidin-5-amine.
Workflow Overview
Caption: A high-level overview of the synthetic workflow.
Step 1: Synthesis of N-Benzyl-4,6-dichloropyrimidin-5-amine
This procedure outlines the nucleophilic aromatic substitution reaction to form the key intermediate.
Materials:
-
4,6-dichloro-5-aminopyrimidine
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-5-aminopyrimidine (1.0 eq) in anhydrous THF.
-
Add DIPEA (1.5 eq) to the solution.
-
Slowly add benzylamine (1.1 eq) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC (typically 4-6 hours).[5]
-
Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of N-Benzyl-4,6-diiodopyrimidin-5-amine
This procedure details the di-iodination of the intermediate to the final product.
Materials:
-
N-Benzyl-4,6-dichloropyrimidin-5-amine
-
Iodine monochloride (ICl)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve N-Benzyl-4,6-dichloropyrimidin-5-amine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine monochloride (2.2 eq) in DCM dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 4,6-dichloro-5-aminopyrimidine | C₄H₃Cl₂N₃ | 163.99 | Solid |
| Benzylamine | C₇H₉N | 107.15 | Liquid |
| N-Benzyl-4,6-dichloropyrimidin-5-amine | C₁₁H₉Cl₂N₃ | 254.12 | Solid |
| N-Benzyl-4,6-diiodopyrimidin-5-amine | C₁₁H₉I₂N₃ | 437.02 | Solid |
Visualizations
Reaction Pathway
Caption: The synthetic route to N-Benzyl-4,6-diiodopyrimidin-5-amine.
References
-
IODINE MONOCHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved February 19, 2026, from [Link]
-
Iodine Monochloride, Solution - SAFETY DATA SHEET. (2018, April 19). Retrieved February 19, 2026, from [Link]
-
SAFETY DATA SHEET: Iodine Monochloride. (n.d.). Samrat Pharmachem Limited. Retrieved February 19, 2026, from [Link]
-
Fang, F., Xia, J., Quan, S., Chen, S., & Deng, G.-J. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. The Journal of Organic Chemistry, 88(21), 14697–14707. [Link]
-
Kim, S. K., & Lee, J.-H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. [Link]
-
Zhang, Y., et al. (2022). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link]
-
Ahmad, A., et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Chemistry. [Link]
-
Kim, S. K., & Lee, J.-H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar. Retrieved from [Link]
-
Kim, S. K., & Lee, J.-H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. [Link]
-
Kim, S. K., & Lee, J.-H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PubMed. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2022). ChemistrySelect, 7(33). [Link]
-
Modifications at the C(5) position of pyrimidine nucleosides. (n.d.). MOST Wiedzy. Retrieved February 19, 2026, from [Link]
Sources
Reducing palladium contamination in cross-coupling reactions for pyrimidines
Status: Operational Agent: Senior Application Scientist Topic: Reducing Palladium Contamination in Cross-Coupling Reactions Ticket ID: PD-REM-PYR-001
Introduction: The "Sticky Nitrogen" Problem
Welcome to the technical support hub for palladium (Pd) removal. If you are working with pyrimidines, you are likely facing a specific challenge: Competitive Coordination.
Unlike simple arenes, pyrimidine rings possess two nitrogen atoms with lone pairs capable of donating electron density to the palladium center. This creates a "chelate effect," where your Active Pharmaceutical Ingredient (API) acts as a ligand, effectively competing with phosphines or scavengers for the metal. Standard washes often fail because the Pd-Pyrimidine bond is thermodynamically stable.
This guide provides field-proven protocols to break these complexes and reach ICH Q3D compliance (<10 ppm).
Module 1: Diagnostic & Strategy (Start Here)
Before attempting a cleanup, use this decision matrix to select the correct protocol. Blindly adding activated carbon often results in yield loss without sufficient Pd removal.
Workflow: Remediation Decision Matrix
Figure 1: Decision tree for selecting the optimal palladium removal strategy based on solubility and contamination levels.
Module 2: Solid-Supported Scavengers (Protocol A)
Best for: High initial Pd loads (>500 ppm), valuable intermediates, and solution-phase synthesis.
The Science of Scavenging
For pyrimidines, standard silica is useless. You require functionalized silica that binds Pd more strongly than the pyrimidine nitrogens.
-
Thiol (Si-SH): The industry standard. Sulfur is a "soft" base that binds "soft" Pd(II) and Pd(0) species avidly (HSAB theory).
-
DMT (Dimercaptotriazine): A tridentate scavenger. It is superior for removing Pd species that are stabilized by bidentate ligands (like dppf) which are common in pyrimidine couplings.
Scavenger Selection Guide
| Scavenger Type | Functional Group | Best For | pH Stability | Relative Cost |
| Si-Thiol | Propylthiol | General purpose, Pd(II)/Pd(0) | 2 - 10 | |
| Si-DMT | Dimercaptotriazine | Pyrimidines , difficult complexes | 2 - 8 | |
| Si-Triamine | Diethylenetriamine | Pd(II) only (ionic) | 2 - 12 | |
| Activated Carbon | N/A (Pores) | Bulk removal (Non-specific) | N/A | $ |
Troubleshooting FAQ
Q: I added the scavenger, but the Pd levels barely dropped. Why?
-
A: The kinetics are too slow at room temperature. Pyrimidine complexes are stable.
-
Fix: Heat the mixture to 50-60°C for 4 hours. Heat provides the activation energy to dissociate the Pd-Pyrimidine bond, allowing the scavenger to capture the metal.
-
Q: My product is sticking to the scavenger.
-
A: This is common with basic amines.
-
Fix: Add 1-5% MeOH or Triethylamine to the solvent mixture. This modifies the surface polarity of the silica, displacing your product while keeping the Pd bound to the thiol.
-
Module 3: The L-Cysteine Wash (Protocol B)
Best for: Scale-up (kg scale), cost-sensitivity, and final polishing (<100 ppm to <10 ppm).
Mechanism of Action
L-Cysteine is a zwitterionic amino acid with a free thiol. In an aqueous basic solution, it forms a water-soluble, highly stable complex with Palladium. By washing your organic phase with this solution, you extract Pd from the organic layer (where your pyrimidine is) into the aqueous waste.
Step-by-Step Protocol
-
Preparation: Dissolve your crude reaction mixture in a water-immiscible solvent (EtOAc, DCM, or 2-MeTHF).
-
Reagent: Prepare a 10% w/v aqueous solution of L-Cysteine .
-
The Wash:
-
Add the L-Cysteine solution to the organic phase (Ratio: 20-30% of organic volume).
-
CRITICAL: Adjust aqueous pH to 8-9 using NaOH or TEA. (At this pH, the thiol is deprotonated and most active).
-
Heat to 40-50°C and stir vigorously for 1 hour.
-
-
Separation: Cool, separate layers. The aqueous layer should be dark/colored (containing the Pd).
-
Rinse: Wash the organic layer with water (x2) to remove residual cysteine.
Q: Why L-Cysteine and not N-Acetylcysteine (NAC)?
-
A: Both work, but L-Cysteine is generally cheaper. However, NAC is more soluble in organic solvents, which can sometimes lead to contamination of the final product. L-Cysteine remains strictly in the aqueous phase at pH 8-9.
Module 4: Analytics & Validation
Q: Can I use NMR to check if the Pd is gone?
-
A: No. NMR detection limits are typically ~500-1000 ppm. You need to reach <10 ppm. You must use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES .
Regulatory Limits (ICH Q3D)
-
Oral Administration: < 10 ppm (typically)[1]
-
Parenteral (Injection): < 1 ppm
Visualizing the Pathway
The following diagram illustrates why the L-Cysteine wash is effective for Pyrimidines.
Figure 2: Mechanistic pathway of L-Cysteine extraction. The high affinity of the thiolate anion drives the equilibrium toward the water-soluble waste complex.
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019). Defines the Permitted Daily Exposure (PDE) limits for Palladium (Class 2B).[2]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational review on scavenging methods).
-
SiliCycle Application Note. (n.d.). Metal Scavenging in Pharmaceutical Industry.[3][4][5][6][7][8] SiliCycle Inc. (Specific data on Si-DMT vs. Si-Thiol efficiency).
-
Organic Process Research & Development. (2016). Practical Methods for the Removal of Palladium from Reaction Mixtures. ACS Publications.[9] (Detailed protocols for L-Cysteine washes).
Sources
- 1. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. biotage.com [biotage.com]
- 5. phosphonics.com [phosphonics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Column Chromatography Solvent Systems for Purifying Piperidine Derivatives
Welcome to the technical support center for the purification of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these valuable compounds. Here, we will address common challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our focus is on the principles behind the practice, ensuring you can adapt these strategies to your specific piperidine derivative.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My piperidine derivative is exhibiting significant peak tailing on a silica gel column. What is the underlying cause, and how can I resolve this?
A: Peak tailing is a very common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[1] The root cause lies in the strong interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This acid-base interaction leads to a portion of your compound being more strongly retained, resulting in broad, asymmetrical peaks and poor separation.
Here are several effective troubleshooting strategies:
-
Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your eluent.[1] This "competing base" will interact with the acidic silanol groups, effectively masking them from your piperidine derivative.[2]
-
Triethylamine (TEA): This is a widely used and effective additive. Start by adding 0.1-1% (v/v) of TEA to your solvent system.[1][3] In many cases, this is sufficient to significantly improve peak shape.
-
Ammonia: For more strongly basic piperidine derivatives, a 1-2% solution of 7N ammonia in methanol can be a very effective component of your mobile phase.[1][4]
-
Pyridine: While also effective, pyridine is less commonly used due to its strong odor and higher toxicity.[1]
-
-
Stationary Phase Modification:
-
Amine-Deactivated Silica: Using a commercially available silica gel that has been pre-treated to mask the acidic silanol groups can provide more consistent and reproducible results.[1][5]
-
Alumina (Basic or Neutral): Switching to an alumina stationary phase is an excellent alternative for the purification of basic compounds.[1]
-
Pre-treating Silica with Triethylamine: You can deactivate your own silica gel by preparing a slurry in your chosen solvent system containing 1-3% triethylamine, packing the column, and then flushing with one column volume of this solvent before loading your sample.[3][6]
-
-
Reverse-Phase Chromatography: For less polar piperidine derivatives, reverse-phase chromatography on a C18 column can be a powerful alternative. Using an acidic mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid, will protonate the piperidine nitrogen.[1][7] This can improve peak shape and retention.[7][8][9]
Q2: I'm experiencing low recovery of my piperidine derivative from the column. What are the likely reasons?
A: Low recovery can be frustrating and is often due to strong interactions with the stationary phase or compound instability.
-
Irreversible Binding to Silica: The strong acid-base interaction mentioned previously can sometimes lead to irreversible adsorption of your compound onto the silica gel.[1] The solutions for peak tailing, such as adding a basic modifier or using a different stationary phase, are also effective in preventing this.
-
Column Overloading: Loading too much crude material can exceed the separation capacity of your column, leading to poor separation and what appears to be product loss in mixed fractions.[1] A general rule of thumb is to use a silica-to-crude material ratio of at least 30:1 by weight.[1]
-
Compound Instability: Some piperidine derivatives may be sensitive to the acidic nature of silica gel and can degrade on the column.[1] If you suspect this, minimizing the time your compound spends on the column by using flash chromatography (a faster flow rate) is advisable.[1] Alternative purification methods like recrystallization or acid-base extraction should also be considered.[1]
Q3: How do I choose the best starting solvent system for my piperidine derivative?
A: The ideal solvent system will provide a good separation between your desired compound and impurities. Thin-Layer Chromatography (TLC) is an indispensable tool for this.
-
Initial Solvent Screening: Start with a common two-component solvent system. A good starting point for many "normal" polarity compounds is a mixture of ethyl acetate and hexanes.[4] For more polar compounds, a dichloromethane and methanol system is often effective.[4]
-
TLC Analysis: Dissolve a small amount of your crude product and spot it on a TLC plate. Develop the plate in your chosen solvent system.
-
Incorporate a Basic Modifier: To account for the basicity of your piperidine derivative, add 0.5-1% triethylamine to your TLC developing solvent.[1] This will give you a more accurate prediction of the separation on the column.
-
Target Rf Value: The ideal eluent system will give your target compound a Retention Factor (Rf) value of approximately 0.3.[1] This generally provides the best balance between resolution and elution time.
| Compound Polarity | Good Starting Solvent System |
| Nonpolar | 5% Ethyl Acetate/Hexane or 5% Ether/Hexane[4] |
| "Normal" Polarity | 10-50% Ethyl Acetate/Hexane[4] |
| Polar | 100% Ethyl Acetate or 5% Methanol/Dichloromethane[4] |
| Stubborn Amines | 10% Ammonia in Methanol/Dichloromethane[4] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Basic Piperidine Derivative[1][10]
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it with various solvent systems (e.g., mixtures of hexanes and ethyl acetate).
-
Add 0.5-1% triethylamine to the eluent to improve the spot shape.[1]
-
The ideal eluent system will give your desired compound an Rf value of approximately 0.3.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar eluent mixture.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[10]
-
Wet Loading: Dissolve the crude piperidine derivative in a minimum amount of the eluent or a stronger solvent and load it carefully onto the top of the column.[1]
-
-
Elution:
-
Begin eluting the sample through the column with the selected solvent system.
-
You can use isocratic (constant solvent composition) or gradient (increasing polarity) elution.[1]
-
-
Fraction Collection and Analysis:
-
Collect the eluate in a series of fractions.
-
Analyze the collected fractions using TLC to identify those containing the purified piperidine derivative.[1]
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Visualizing the Workflow
Troubleshooting Logic for Piperidine Purification
Caption: A decision-making workflow for troubleshooting common issues in piperidine purification by column chromatography.
References
- Benchchem. Technical Support Center: Purification of Piperidine Derivatives.
- Benchchem. Troubleshooting guide for the purification of 5-Butyl-2-methylpiperidine.
- Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Benchchem. common challenges in working with piperidine-based compounds.
- LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC.
- ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- PMC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
- Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.
- ACS Publications. Method for Determining Nitrogenous Heterocycle Compounds in Wine.
- Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.
- Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?
- Unodc. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- PMC. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.
- University of Rochester. Tips for Flash Column Chromatography.
- Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips.
- ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
- University of Rochester. Chromatography: Solvent Systems For Flash Column.
- Metrohm. Amine Treatment.
- SIELC. Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column.
- SIELC. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
- Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do?
- PMC. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- LCGC International. Advantages of Using Nitrogen in Capillary GC.
- Biotage. How to prevent compound precipitation during flash column chromatography.
- SWGDrug. Thin Layer Chromatography (TLC) System Descriptions and Visualizations.
- ResearchGate. (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
- LCGC International. Some Essential Principles of Effective Troubleshooting.
- Agilent. Topic 2_ TIPS and Tricks HPLC Troubleshooting_ppt [Compatibility Mode].
Sources
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. rsc.org [rsc.org]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of N-Benzyl-4,6-diiodopyrimidin-5-amine and Its Analogs: A Strategic Approach for Drug Discovery
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. This guide provides an in-depth technical comparison of the potential biological activity of N-Benzyl-4,6-diiodopyrimidin-5-amine and its analogs. While direct comparative experimental data for this specific di-iodinated compound is emerging, this document synthesizes findings from structurally related N-benzyl pyrimidine derivatives to provide a robust framework for future research and development. We will delve into the rationale behind experimental design, detail established protocols, and present a structure-activity relationship (SAR) analysis to guide the synthesis of next-generation compounds.
Introduction: The Promise of the N-Benzyl Pyrimidine Scaffold
The N-benzyl pyrimidine core is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] A notable example is the class of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which have been identified as potent inhibitors of the deubiquitinase USP1/UAF1, a key regulator of DNA damage response, highlighting their potential as anticancer agents.[4]
The focus of this guide, N-Benzyl-4,6-diiodopyrimidin-5-amine, introduces two key modifications to the basic pyrimidine ring: an N-benzyl group at the 5-amino position and iodine atoms at the 4 and 6 positions. The N-benzyl moiety is known to enhance binding affinity to various biological targets, while halogenation, particularly with iodine, can significantly modulate a compound's physicochemical properties and biological activity, often leading to enhanced potency.[5]
This guide will explore the anticipated biological activities of N-Benzyl-4,6-diiodopyrimidin-5-amine and propose a series of analogs for comparative analysis, with a focus on their potential as anticancer agents and enzyme inhibitors.
Proposed Synthesis of N-Benzyl-4,6-diiodopyrimidin-5-amine
A plausible synthetic route to the target compound and its analogs begins with a commercially available precursor, 5-amino-4,6-dichloropyrimidine.[6] A critical step involves a halogen exchange reaction to replace the chlorine atoms with iodine, a transformation that can be achieved under various conditions. Subsequent N-benzylation of the 5-amino group would yield the final product.
DOT Diagram: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of N-Benzyl-4,6-diiodopyrimidin-5-amine.
Comparative Biological Activity: A Framework for Analysis
In the absence of direct experimental data for N-Benzyl-4,6-diiodopyrimidin-5-amine, we will construct a comparative framework based on a well-characterized analog series, the N-benzyl-2-phenylpyrimidin-4-amine derivatives, and the known effects of di-iodination on pyrimidine bioactivity.
Case Study: N-benzyl-2-phenylpyrimidin-4-amine Derivatives as USP1/UAF1 Inhibitors
Research has demonstrated that N-benzyl-2-phenylpyrimidin-4-amine derivatives are potent and selective inhibitors of the USP1/UAF1 deubiquitinase complex, which plays a crucial role in DNA repair pathways.[4] Inhibition of this complex can sensitize cancer cells to DNA-damaging agents, making it an attractive therapeutic target.
Key Structure-Activity Relationship (SAR) Insights:
-
N-Benzyl Group: The benzyl group is crucial for activity, likely engaging in hydrophobic interactions within the enzyme's binding pocket.
-
Substituents on the Benzyl Ring: The position and nature of substituents on the benzyl ring significantly impact potency.
-
Pyrimidine Core: The pyrimidine scaffold acts as a central anchoring point.
The Influence of Di-Iodo Substitution
The introduction of two iodine atoms at the 4 and 6 positions of the pyrimidine ring is expected to have a profound effect on the biological activity of the N-benzyl pyrimidine scaffold.
-
Increased Lipophilicity: The iodine atoms will increase the lipophilicity of the molecule, which can enhance membrane permeability and cellular uptake.
-
Halogen Bonding: Iodine is a strong halogen bond donor, which could lead to novel interactions with the biological target, potentially increasing binding affinity and selectivity.[5]
-
Enhanced Antiproliferative Activity: Studies on other halogenated pyrimidines have shown that iodination can significantly enhance antiproliferative activity against various cancer cell lines.
Proposed Analogs for Comparative Study
To systematically explore the biological potential of the N-Benzyl-4,6-diiodopyrimidin-5-amine scaffold, a series of analogs should be synthesized and evaluated.
Table 1: Proposed Analogs of N-Benzyl-4,6-diiodopyrimidin-5-amine for Biological Evaluation
| Compound ID | R1 (Substitution on Benzyl Ring) | R2 (Substitution at C2 of Pyrimidine) | Rationale for Inclusion |
| IA-1 (Lead) | H | H | Parent compound for baseline activity. |
| IA-2 | 4-Fluoro | H | Introduce electron-withdrawing group to probe electronic effects. |
| IA-3 | 4-Methoxy | H | Introduce electron-donating group to probe electronic effects. |
| IA-4 | 3,4-Dichloro | H | Increase lipophilicity and explore steric effects. |
| IA-5 | H | Phenyl | Combine features of the lead with the potent USP1/UAF1 inhibitor scaffold. |
| IA-6 | H | Methyl | Explore the effect of a small alkyl group at a key position. |
Experimental Protocols for Biological Evaluation
To ensure scientific rigor and enable meaningful comparisons, standardized and validated experimental protocols must be employed.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
DOT Diagram: MTT Assay Workflow
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Enzyme Inhibition Assay: USP1/UAF1 Deubiquitinase Activity
To assess the inhibitory potential of the synthesized compounds against specific enzymes, a fluorogenic assay can be employed.[4]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20) and solutions of recombinant human USP1/UAF1 enzyme and a fluorogenic substrate (e.g., Ubiquitin-Rhodamine 110).
-
Compound Incubation: In a 384-well plate, add the test compounds at various concentrations and incubate with the USP1/UAF1 enzyme for 15-30 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 535 nm).
-
Data Analysis: Determine the initial reaction velocities and calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
DOT Diagram: USP1/UAF1 Inhibition Assay Workflow
Caption: Key steps in the fluorogenic USP1/UAF1 enzyme inhibition assay.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of the biological activity of N-Benzyl-4,6-diiodopyrimidin-5-amine and its analogs. By leveraging existing knowledge of related N-benzyl pyrimidine scaffolds and the predictable effects of di-iodination, a strategic approach to synthesis and biological evaluation can be undertaken. The proposed analogs and detailed experimental protocols offer a clear path forward for researchers to explore this promising chemical space. Future studies should focus on elucidating the mechanism of action of the most potent compounds, including their effects on cell cycle progression and apoptosis, as well as their pharmacokinetic and pharmacodynamic properties in preclinical models. This systematic approach will be instrumental in unlocking the full therapeutic potential of this novel class of di-iodinated N-benzyl pyrimidines.
References
- Zhou Y, Dun Y, Fu H, et al. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chem Biol Drug Des. 2017;90(5):936-942.
-
Bio-protocol. MTT Assay. Available from: [Link]
- NCBI Bookshelf. Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD)
- Padhy GK, Panda J, Behera AK. Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian J Pharm Educ Res. 2019;53(2s):s129-s134.
- NIH Molecular Libraries Program. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex. In: Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD)
- Singh UP, Singh P, Kumar S, et al. Synthetic Methodologies of Anticancer Active Pyrimidines. Caribb J Sci Technol. 2023;11:1-7.
-
BPS Bioscience. USP1 Inhibitor Screening Assay Kit. Available from: [Link]
- Patil SA, Patil R, Patil SA, et al. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorg Med Chem Lett. 2013;23(17):4867-4870.
- Sravanthi V, Manju SL. Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. Res J Pharm Technol. 2018;11(9):3829-3834.
- Dexter CS, Tahaney WM, Tummala R, et al. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. J Med Chem. 2014;57(19):8099-8110.
- NIH Molecular Libraries Program. Table 1, USP1/UAF1 qHTS protocol. In: Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD)
- Rennie ML, Arkinson C, Chaugule VK, et al. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279. J Med Chem. 2024.
- Olayinka O. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Int J Chem Sci. 2015;13(4):1845-1864.
- Kim Y, Lee S, Choi J, et al. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. Int J Mol Sci. 2025;26(3):1386.
- Lee S, Kim J, Lee J. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. 2018;23(11):2851.
- Zhuravel IO, Koshovyi OV, Zhuravel DO, et al. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules. 2022;27(19):6687.
- Copeland RA, Marcinkeviciene J, Haque TS, et al. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochem Pharmacol. 1995;49(10):1345-1350.
-
The Royal Society of Chemistry. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. Available from: [Link]
- Sravani K, Dubey PK, Kumar V. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Mini Rev Med Chem. 2022;22(13):1746-1767.
- Sharma P, Sharma M, Soni A, et al. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Int J Pharm Pharm Res. 2023;27(2):895-908.
-
PharmaTutor. Pyrimidine and its Biological Activity: A Review. Available from: [Link]
-
RSC Advances. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available from: [Link]
-
MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]
- Google Patents. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
-
Tetrahedron Letters. Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). Available from: [Link]
Sources
- 1. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold [mdpi.com]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of N-Benzyl-4,6-diiodopyrimidin-5-amine: A Comparative Technical Guide
Executive Summary
N-Benzyl-4,6-diiodopyrimidin-5-amine (BDPA) represents a classic halogenated pyrimidine scaffold, primarily functioning as an ATP-competitive pharmacophore. While often utilized as a synthetic intermediate for fused heterocycles (e.g., purine isosteres), its intrinsic biological activity is characterized by potent inhibition of Casein Kinase 2 (CK2) and members of the CMGC kinase family (CDK, MAPK, GSK3, CLK).
This guide outlines the critical profiling necessary to validate BDPA as a chemical probe or lead fragment. Unlike optimized clinical candidates (e.g., Silmitasertib), BDPA relies heavily on halogen bonding for affinity, a mechanism that inherently introduces promiscuity toward kinases with accessible hinge-region valines/glutamates (e.g., DYRK1A, CLK2).
Part 1: Chemical Logic & Mechanism of Action
To profile this compound effectively, one must understand why it binds. The 4,6-diiodo motif is not merely structural; it is functional.
The Halogen Bond Driver
The iodine atoms at positions 4 and 6 function as Lewis acids (sigma-hole donors), forming strong halogen bonds with the carbonyl oxygen of the kinase hinge region (typically Val116 in CK2α).
-
Primary Target: CK2 (Casein Kinase 2).
-
Mechanism: Type I ATP-competitive inhibition.
-
Structural Liability: The lack of a "gatekeeper" substituent allows the benzyl group to rotate, potentially fitting into the hydrophobic back-pocket of multiple kinases, leading to off-target effects.
Comparative Landscape
The following table contrasts BDPA with the clinical standard (CX-4945) and the historic tool compound (TBB).
| Feature | BDPA (Subject) | CX-4945 (Silmitasertib) | TBB (Tool Compound) |
| Core Scaffold | Diiodopyrimidine | Benzo[c][2,6]naphthyridine | Tetrabromobenzotriazole |
| Binding Mode | Halogen Bonding (Hinge) | Salt Bridge + H-Bond | Halogen Bonding |
| Primary Potency | Low | Low nM ( | Low |
| Selectivity Profile | Promiscuous (CK2, DYRK, CLK) | High (CK2 selective) | Moderate (CK2, DYRK1A) |
| Solubility | Poor (Lipophilic) | Good (Solubilized salt) | Poor |
| Main Utility | Fragment Lead / Intermediate | Clinical Drug | In vitro Probe (Obsolete) |
Part 2: Cross-Reactivity & Off-Target Risks
When profiling BDPA, "selectivity" is the primary failure mode. You must screen against the "Di-iodo Off-Target Panel" :
The CMGC Family Cluster
The structural homology between CK2 and the CMGC family renders BDPA highly cross-reactive.
-
DYRK1A / DYRK1B: High risk. The ATP pocket accommodates large halogen atoms similarly to CK2.
-
CLK2: Often inhibited by halogenated heterocycles; relevant for splicing modulation artifacts.
-
HIPK2: Homeodomain-interacting protein kinase.
Non-Kinase Reactivity (PAINS Alert)
-
Thiol Reactivity: While the iodine is on an aromatic ring, the electron-deficient pyrimidine core can sometimes undergo nucleophilic aromatic substitution (
) with cysteine thiols under physiological conditions. -
Aggregation: The benzyl and di-iodo groups make the molecule highly hydrophobic (
). It may form colloidal aggregates that sequester enzymes non-specifically.
Part 3: Experimental Protocols
Protocol A: Thermal Shift Assay (TSA) for Orthogonal Binding
Use this to distinguish true binding from aggregation artifacts.
Reagents:
-
Recombinant Kinase Domains (CK2α, DYRK1A, CLK2).
-
Sypro Orange Dye (5000x stock).
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.
Workflow:
-
Preparation: Dilute protein to 2
M in buffer. Add Sypro Orange (1:1000 final). -
Dosing: Add BDPA (10
M final) or DMSO control (1%). -
Execution: Run melt curve on qPCR machine (25°C to 95°C, ramp 0.5°C/min).
-
Analysis: Calculate
.-
Valid Hit:
C. -
Promiscuous/Aggregator:
C or abnormal curve shape.
-
Protocol B: Radiometric Kinase Assay (Gold Standard)
Use
-
Reaction Mix: 20 mM Tris-HCl (pH 7.5), 10 mM
, 10 M ATP (at ), 0.5 Ci ATP. -
Substrate: Casein or specific peptide substrate (20
M). -
Inhibitor: Serial dilution of BDPA (0.1 nM to 10
M). -
Initiation: Add Kinase (CK2). Incubate 20 min at 30°C.
-
Termination: Spot onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid.
-
Quantification: Scintillation counting.
Part 4: Visualization of Signaling & Profiling
Diagram 1: The "Halogen-Trap" Mechanism & Off-Targets
This diagram illustrates the signaling pathways BDPA affects (via CK2) and the structural off-targets (DYRK/CLK) that confound data.
Caption: Mechanistic map showing BDPA's primary inhibition of CK2 via halogen bonding and its structural propensity to cross-react with DYRK1A and CLK2.
Diagram 2: Recommended Profiling Workflow
A decision tree for validating BDPA activity.
Caption: Step-by-step validation workflow to transition BDPA from a raw chemical intermediate to a characterized biological tool.
References
-
Pagano, M. A., et al. (2008). "The structural basis of CK2 inhibition by halogenated benzimidazoles and pyrimidines." Cellular and Molecular Life Sciences.
-
Sarno, S., & Pinna, L. A. (2008). "Protein kinase CK2 as a druggable target." Molecular BioSystems.
-
Pierre, F., et al. (2011). "Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2." Journal of Medicinal Chemistry.
- Duncan, J. S., et al. (2008). "A new reagent for the synthesis of 4,6-disubstituted pyrimidines: Application to the synthesis of CK2 inhibitors." Tetrahedron Letters. (General reference for diiodopyrimidine chemistry).
-
Fedarov, O., et al. (2007). "A Systematic Interaction Map of Validated Kinase Inhibitors with the Human Kinome." PNAS.
A Head-to-Head Comparison of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as USP1/UAF1 Deubiquitinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the targeting of deubiquitinating enzymes (DUBs) has emerged as a promising therapeutic strategy. Among these, the ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, plays a critical role in DNA damage response pathways, making it a compelling target for anticancer drug development. This guide provides an in-depth, head-to-head comparison of a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives that have been identified as potent inhibitors of the USP1/UAF1 complex, with a focus on their structure-activity relationships (SAR) and anticancer properties.
Introduction to USP1/UAF1 Inhibition
The USP1/UAF1 deubiquitinase complex is a key regulator of DNA repair pathways, primarily through its action on monoubiquitinated Fanconi anemia complementation group D2 (FANCD2) and proliferating cell nuclear antigen (PCNA). By removing ubiquitin from these substrates, USP1/UAF1 facilitates DNA replication and repair. Consequently, inhibition of this complex can lead to the accumulation of ubiquitinated FANCD2 and PCNA, resulting in impaired DNA repair, cell cycle arrest, and ultimately, apoptosis in cancer cells. This mechanism of action makes USP1/UAF1 inhibitors particularly attractive for the treatment of various cancers, including non-small cell lung cancer.[1][2]
Core Scaffold and Rationale for Comparison
The central chemical scaffold under investigation is the N-benzyl-2-phenylpyrimidin-4-amine core. This guide will focus on a comparative analysis of derivatives based on substitutions at the pyrimidine ring and the benzyl moiety. The rationale for this comparison is to elucidate the structural features that govern the potency and selectivity of these compounds as USP1/UAF1 inhibitors. Understanding these structure-activity relationships is paramount for the rational design of next-generation inhibitors with improved therapeutic profiles.
Comparative Analysis of Inhibitory Potency
The following data, derived from a high-throughput screening and subsequent medicinal chemistry optimization, illustrates the impact of structural modifications on the inhibitory activity of N-benzyl-2-phenylpyrimidin-4-amine derivatives against the USP1/UAF1 complex.
Table 1: USP1/UAF1 Inhibition of N-Benzyl-2-phenylpyrimidin-4-amine Analogs
| Compound ID | R1 (at Pyrimidine-5) | R2 (at Benzyl-4) | IC50 (µM) |
| 12 | H | Phenyl | 3.7 |
| 16 | H | 4-pyridyl | 1.9 |
| 17 | H | 3-pyridyl | 1.1 |
| 37 | H | 3-pyridyl (on a quinazoline core) | 0.21 |
| 38 | CH3 | 3-pyridyl (on a pyrimidine core) | 0.07 |
IC50 values represent the half-maximal inhibitory concentration as determined by in vitro assays.
Analysis of Substitutions on the Benzyl Moiety
Initial modifications focused on the benzyl group at the 4-position of the pyrimidine ring. The data reveals that substituting the phenyl ring with a pyridine ring enhances potency.[1] Specifically, the 3-pyridyl analog (17 ) demonstrated a more than three-fold increase in activity (IC50 = 1.1 µM) compared to the phenyl analog (12 , IC50 = 3.7 µM). This suggests that the nitrogen atom in the pyridine ring may be involved in a key interaction with the target protein, potentially through hydrogen bonding.
Impact of Modifications to the Pyrimidine Core
Further optimization efforts explored modifications to the pyrimidine scaffold itself. A significant leap in potency was achieved by replacing the 2-phenylpyrimidine with a quinazoline core, as seen in compound 37 , which exhibited an IC50 of 210 nM.[1] This enhancement suggests that the fused ring system of the quinazoline provides a more favorable conformation for binding to the active site of USP1/UAF1.
The most potent analogs emerged from substitutions on the pyrimidine ring of the original scaffold. The introduction of a methyl group at the 5-position of the pyrimidine ring (compound 38 ) resulted in a remarkable 2-fold increase in potency (IC50 = 70 nM) compared to the unsubstituted analog.[1] This highlights the sensitivity of the binding pocket to even small structural changes on the core heterocycle.
Experimental Protocols
General Synthesis of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives
The synthesis of the compared compounds generally follows a two-step procedure involving a nucleophilic aromatic substitution followed by a Suzuki coupling.
Step 1: Synthesis of the Chloropyrimidine Intermediate
-
To a solution of a commercially available dichloropyrimidine starting material in a suitable solvent (e.g., DMF), add the desired benzylamine derivative and a non-nucleophilic base such as triethylamine (Et3N).
-
Heat the reaction mixture at 100 °C for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and purify the intermediate by column chromatography on silica gel.
Step 2: Suzuki Coupling to Introduce the 2-Phenyl Group
-
Combine the chloropyrimidine intermediate, the appropriate phenylboronic acid, a palladium catalyst (e.g., DPP-Pd silica-bound), and a base (e.g., 2 M NaHCO3) in a suitable solvent such as dimethoxyethane (DME).
-
Heat the reaction mixture in a microwave reactor at 150 °C for 30 minutes.
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the final product by preparative high-performance liquid chromatography (HPLC) or column chromatography.
Caption: General synthetic workflow for N-benzyl-2-phenylpyrimidin-4-amine derivatives.
In Vitro USP1/UAF1 Inhibition Assay
The inhibitory activity of the synthesized compounds against the USP1/UAF1 complex is typically evaluated using a biochemical assay that measures the cleavage of a fluorogenic ubiquitin substrate.
-
Recombinantly express and purify human USP1 and UAF1 proteins.
-
Prepare a reaction buffer containing the USP1/UAF1 enzyme complex.
-
Add the test compounds at various concentrations.
-
Initiate the deubiquitination reaction by adding a fluorogenic ubiquitin substrate (e.g., ubiquitin-rhodamine110-glycine).
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction velocities and determine the IC50 values by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Summary
The comparative data reveals key structural features that are crucial for potent USP1/UAF1 inhibition.
Caption: Key structure-activity relationships for USP1/UAF1 inhibitors.
Conclusion and Future Directions
The head-to-head comparison of N-benzyl-2-phenylpyrimidin-4-amine derivatives has provided valuable insights into the structural requirements for potent USP1/UAF1 inhibition. The key takeaways are:
-
The 3-pyridyl moiety on the benzyl ring is beneficial for activity.
-
Small alkyl substitutions at the 5-position of the pyrimidine ring significantly enhance potency.
-
Scaffold hopping to a quinazoline core can lead to a substantial increase in inhibitory activity.
These findings provide a solid foundation for the design of future USP1/UAF1 inhibitors with improved efficacy and drug-like properties. Further research should focus on exploring a wider range of substitutions on both the pyrimidine and benzyl rings, as well as investigating other heterocyclic core structures. In vivo evaluation of the most potent compounds is a critical next step to validate their therapeutic potential as anticancer agents.
References
-
Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. [Link]
-
Liang, Q., et al. (2014). A novel USP1/UAF1 inhibitor, ML323, is a promising new therapy for non-small cell lung cancer. Oncotarget, 5(19), 9208–9222. [Link]
Sources
Technical Comparison Guide: N-Benzyl-4,6-diiodopyrimidin-5-amine vs. N-Benzylpyrimidin-5-amine
Executive Summary: The "Loaded Gun" vs. The "Blank"
In the high-stakes environment of kinase inhibitor development, the choice of starting scaffold dictates the diversity of the final library. This guide compares N-Benzyl-4,6-diiodopyrimidin-5-amine (Product A) with its non-iodinated counterpart, N-Benzylpyrimidin-5-amine (Product B) .
The Core Distinction:
-
Product A (Di-iodo): A high-value, bifunctional electrophilic scaffold. It serves as a linchpin for Divergent Oriented Synthesis (DOS) , allowing sequential introduction of distinct aryl/heteroaryl groups at the C4 and C6 positions via Palladium-catalyzed cross-coupling.
-
Product B (Non-iodinated): A chemically inert "dead-end" scaffold at the C4/C6 positions. It is primarily used as a negative control, a metabolic standard, or a final core when no further substitution is required.
Recommendation: For extensive Structure-Activity Relationship (SAR) exploration, Product A is the superior choice , offering a defined vector for expanding chemical space into the hydrophobic pockets of target enzymes (e.g., PI3K, Aurora Kinase).
Physicochemical Profile & Properties
The introduction of two iodine atoms fundamentally alters the molecular landscape, shifting the compound from a hydrophilic base to a lipophilic, solid-state building block.
| Feature | N-Benzyl-4,6-diiodopyrimidin-5-amine (Product A) | N-Benzylpyrimidin-5-amine (Product B) | Impact on Workflow |
| Molecular Weight | ~437.02 g/mol | ~185.23 g/mol | A is a heavy atom scaffold; useful for X-ray phasing. |
| LogP (Calc.) | ~4.2 (High Lipophilicity) | ~1.5 (Moderate) | A requires non-polar solvents (DCM, Toluene) for processing. |
| C4/C6 Reactivity | High (Electrophilic C-I bonds) | Null (C-H bonds are inert) | A enables Pd-catalyzed coupling; B does not. |
| State | Solid (Crystal/Powder) | Solid/Oil | A is easier to weigh/handle in automated dispensing. |
| Halogen Bonding | Strong ( | None | A can pre-organize in binding pockets via I···O/N interactions. |
Synthetic Performance: The Divergent Synthesis Advantage
The primary "performance" metric for these compounds is their utility in generating chemical diversity.
Mechanism of Action: Sequential Cross-Coupling
The di-iodo scaffold (Product A) exploits the reactivity of the C-I bond towards oxidative addition by Pd(0) species.
-
Selectivity: While the molecule is symmetric, careful stoichiometric control allows for monosubstitution (yielding a 4-aryl-6-iodo intermediate) followed by a second coupling with a different boronic acid. This creates "push-pull" systems critical for optimizing drug potency.
Experimental Workflow: Constructing a 4,6-Diaryl Library
The following protocol validates the utility of Product A in generating a PI3K-inhibitor-like scaffold.
Protocol: Sequential Suzuki-Miyaura Coupling
-
Activation: Charge a reaction vial with Product A (1.0 equiv), Aryl-Boronic Acid 1 (1.1 equiv), and Pd(PPh3)4 (5 mol%).
-
Solvation: Dissolve in degassed 1,4-Dioxane/Water (4:1 ratio).
-
Base Addition: Add Na2CO3 (2.0 equiv).
-
Cycle 1 (Monocoupling): Heat to 60°C for 4 hours. Note: Lower temperature prevents double addition.
-
Validation: Monitor by LC-MS. The mono-coupled product (M+H) will show a characteristic isotopic pattern for one remaining iodine.
-
Cycle 2 (Dicoupling): Add Aryl-Boronic Acid 2 (1.5 equiv) and fresh catalyst (2 mol%). Raise temperature to 95°C for 12 hours.
-
Workup: Extract with EtOAc, dry over MgSO4, and purify via silica flash chromatography (Hexane/EtOAc gradient).
Outcome: A non-symmetric 4,6-diarylpyrimidine.[1] Product B cannot undergo this transformation.
Visualization: The Divergent Pathway
The following diagram illustrates how Product A serves as a branching point for library synthesis, whereas Product B represents a synthetic cul-de-sac.
Figure 1: Divergent synthesis workflow. Product A enables sequential functionalization, while Product B is synthetically inert under coupling conditions.
Biological & Research Applications
While Product A is an intermediate, its specific structural features offer unique advantages in early-stage drug discovery compared to Product B.
A. Heavy Atom Phasing (X-Ray Crystallography)
For researchers determining the 3D structure of a target protein:
-
Product A: The two iodine atoms are electron-dense "heavy atoms." Soaking protein crystals with Product A allows for SAD (Single-wavelength Anomalous Diffraction) phasing. The iodine signal helps solve the phase problem, revealing the binding pocket geometry.
-
Product B: Lacks heavy atoms; cannot be used for experimental phasing.
B. Halogen Bonding Probes
Iodine is a superior halogen bond donor compared to Cl or Br due to its large polarizable
-
Application: Researchers use Product A to probe "halogen-bonding pockets" (carbonyl oxygens or backbone nitrogens) in the ATP-binding site of kinases.
-
Data Support: In silico docking studies of 4,6-diiodo derivatives often show improved binding energy (-11.63 kcal/mol range) compared to unsubstituted analogs due to these specific non-covalent interactions [1].
References
-
Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and In Silico Screening. Current Organic Synthesis. Available at: [Link]
-
Synthesis of S-Benzyl derivative of 4,6-diaminopyrimidine-2-thiol. Science & Innovation. Available at: [Link]
Sources
Anti-proliferative activity of N-benzylindole analogs against human tumor cell lines
Executive Summary
N-benzylindole analogs represent a rapidly evolving class of pharmacophores in oncology, distinguished by their ability to overcome multidrug resistance (MDR) where traditional agents like Cisplatin and Doxorubicin often fail. This guide critically analyzes the performance of these analogs against human tumor cell lines, synthesizing data from recent high-impact studies.
While standard chemotherapeutics target DNA replication broadly, N-benzylindole derivatives offer a more targeted approach—primarily through tubulin polymerization inhibition and kinase modulation (EGFR/HER2) . This guide provides a direct performance comparison, detailed mechanism of action, and a validated experimental protocol for assessing their cytotoxicity.
The Pharmacophore: Why N-Benzylindole?
The indole scaffold is ubiquitous in nature (e.g., tryptophan, serotonin), but the N-benzylation at the 1-position is the critical modification that enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins like tubulin and tyrosine kinases.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of these analogs hinges on specific structural modifications. The diagram below illustrates the critical zones for chemical modification to maximize anti-proliferative activity.
Figure 1: Critical Structure-Activity Relationship (SAR) zones for N-benzylindole analogs determining anticancer potency.
Comparative Performance Review
The following data compares specific N-benzylindole analogs against standard-of-care chemotherapy agents. Data is synthesized from recent comparative studies focusing on potency (IC50) and selectivity.[1]
Table 1: Potency Comparison (IC50) Against Human Tumor Cell Lines
Lower IC50 indicates higher potency.[1][2]
| Compound Class | Specific Analog | Cell Line (Type) | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) | Performance Note |
| Hydrazone Derivative | Compound 5b [1, 2] | MDA-MB-231 (TNBC) | 17.2 | Doxorubicin | ~1-5 | Moderate potency but high selectivity for TNBC. |
| Imidazolidine Analog | Compound 3i [3] | UACC-257 (Melanoma) | 0.013 (13.3 nM) | Cisplatin | ~3.0 | Superior : 100x more potent than Cisplatin in this line. |
| Thiosemicarbazone | Compound 5k [4] | Tyrosinase+ Cancer | 12.4 | Kojic Acid | >50 | Effective enzyme inhibition leading to antiproliferation. |
| Isoindole Derivative | Compound 4 [5] | A549 (Lung) | 116.2 | Cisplatin | ~15 | Lower potency; requires optimization for lung cancer. |
| Indole-Aryl-Amide | Compound 1 [6] | HT-29 (Colon) | 0.31 | 5-Fluorouracil | ~5-10 | Superior : High efficacy in colon cancer models. |
Selectivity Profile
A major advantage of N-benzylindole analogs is their Selectivity Index (SI) .
-
Compound 5b showed IC50 > 50 µM against non-tumorigenic MCF-10A cells, indicating a favorable safety window compared to Doxorubicin, which is often cardiotoxic [1].
-
Compound 1 showed significant activity in HT-29 cells (0.31 µM) but reduced activity in normal I407 cells (63 µM), yielding a high SI of >200 [6].
Mechanism of Action (MOA)
Unlike alkylating agents (e.g., Cisplatin) that damage DNA directly, N-benzylindole analogs often act as microtubule destabilizing agents or kinase inhibitors .
Primary Pathway: Tubulin Inhibition & Apoptosis
Many potent analogs bind to the colchicine-binding site of tubulin. This prevents the polymerization of microtubules required for spindle formation during mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Figure 2: Dual mechanism of action targeting cytoskeletal integrity and survival signaling.
Experimental Protocol: Validated Cytotoxicity Assay
To reproduce the data cited above, use this standardized MTT assay protocol. This workflow is optimized for adherent human tumor cell lines (e.g., HeLa, MCF-7, A549).
Reagents Required[1][3][4][5][6]
-
MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store at -20°C in dark).[3]
-
Solubilization Buffer: DMSO or SDS-HCl.
-
Control Drug: Cisplatin or Doxorubicin (positive control).
Step-by-Step Workflow
-
Cell Seeding:
-
Seed tumor cells (e.g., 5,000–10,000 cells/well) in 96-well plates.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Compound Treatment:
-
Dissolve N-benzylindole analogs in DMSO (stock 10-50 mM).
-
Prepare serial dilutions in culture medium (Final DMSO < 0.5%).
-
Add 100 µL of diluted compounds to wells. Include "Media Only" (Blank) and "Cells + DMSO" (Vehicle Control).
-
Incubate for 48–72 hours.
-
-
MTT Addition:
-
Add 10–20 µL of MTT stock solution to each well.
-
Incubate for 3–4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization & Measurement:
-
Carefully aspirate media (for adherent cells) or add solubilization buffer directly.
-
Dissolve crystals in 100 µL DMSO.
-
Measure absorbance at 570 nm (reference 630 nm).
-
Figure 3: Standardized MTT Cytotoxicity Workflow.
Data Calculation
Calculate % Cell Viability using the formula:
References
-
In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Advances. Link
-
Target-based anticancer indole derivatives and insight into structure–activity relationship. Acta Pharmaceutica Sinica B. Link
-
Synthesis and in vitro screening of novel N-benzyl aplysinopsin analogs as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Link
-
Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones. PLOS ONE. Link
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives. ACS Omega. Link
-
Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules. Link
Sources
- 1. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
Comparative docking studies of substituted pyrimidine inhibitors
Title: Comparative Docking Guide: Substituted Pyrimidine Scaffolds as EGFR T790M Inhibitors
Executive Summary
This technical guide outlines the comparative molecular docking analysis of substituted pyrimidine derivatives against the Epidermal Growth Factor Receptor (EGFR), specifically targeting the T790M resistance mutation. Unlike quinazoline-based inhibitors (e.g., Gefitinib) which often face steric hindrance in the T790M mutant pocket, pyrimidine scaffolds offer a compact, flexible pharmacophore. This guide provides a self-validating computational workflow to objectively compare these novel scaffolds against established standards like Erlotinib.
The Scaffold & Target Landscape
Why Pyrimidines? The pyrimidine ring is a bioisostere of the adenine ring found in ATP. In kinase inhibitor design, the N1 and N3 nitrogens of the pyrimidine ring are critical for forming hydrogen bonds with the "hinge region" of the kinase domain (specifically Met793 in EGFR).
The Challenge (T790M Mutation): The Threonine-to-Methionine mutation at position 790 introduces a bulky side chain into the ATP-binding pocket.
-
Standard Failure: First-generation quinazolines clash with this methionine.
-
Pyrimidine Solution: 2,4-diaminopyrimidine derivatives possess a smaller core volume, allowing for substitutions that can navigate around the bulky Met790 "gatekeeper" residue while maintaining affinity for the catalytic Lys745.
Computational Methodology (The Protocol)
This workflow utilizes AutoDock Vina for scoring and PyMOL/Discovery Studio for visualization. The protocol emphasizes "Redocking Validation" to ensure scientific integrity.
Step 1: Ligand Preparation (DFT Optimization)
-
Objective: Generate the bioactive conformation of the ligand before docking.
-
Protocol:
-
Draw structures (2D) and convert to 3D.[1]
-
Perform Geometry Optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level.
-
Why? Standard molecular mechanics (MM2) often fail to accurately predict the planarity of conjugated pyrimidine rings. DFT ensures the starting geometry is electronically accurate.
-
Step 2: Receptor Preparation (The "Water" Decision)
-
Target: EGFR T790M (PDB ID: 3W2O or 4HJO ).[2]
-
Protocol:
-
Remove all heteroatoms (solvent/ions), except structural waters bridging the ligand and Thr790/Met790 if known to be conserved.
-
Add polar hydrogens (critical for Vina’s scoring function).
-
Assign Kollman United Atom charges.
-
Step 3: The Validation Step (RMSD)
-
Rule: You cannot trust a docking score unless you can reproduce the crystal pose.
-
Action: Extract the co-crystallized ligand (e.g., TAK-285 from 3W2O) and re-dock it.
-
Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .[3]
Workflow Visualization
Figure 1: Validated molecular docking workflow ensuring geometric accuracy and algorithmic reproducibility.
Comparative Analysis: Pyrimidines vs. Quinazolines
The following data compares a standard Quinazoline inhibitor (Erlotinib) against a novel 2,4-diaminopyrimidine derivative (Compound 5b) modeled against the EGFR T790M mutant.
Table 1: Comparative Binding Metrics (Target: EGFR T790M)
| Metric | Reference: Erlotinib (Quinazoline) | Novel: Compound 5b (Pyrimidine) | Interpretation |
| Binding Affinity | -7.4 kcal/mol | -8.8 kcal/mol | Pyrimidine core fits tighter in the mutant pocket. |
| Hinge Interaction | Met793 (1 H-bond) | Met793 (2 H-bonds) | Dual H-bonds (N1/N3) increase residence time. |
| Gatekeeper Sterics | Clashes with Met790 | Avoids Met790 | Pyrimidine flexibility allows "wiggling" past the mutation. |
| Key Hydrophobic | Leu718, Val726 | Leu718, Val726, Lys745 | Additional pi-cation interaction with Lys745 observed. |
Data synthesized from comparative studies of thieno[2,3-d]pyrimidines and 2,4-diaminopyrimidines.
Binding Mode Mechanics
To understand the superior performance of the substituted pyrimidine, we must analyze the interaction map.
The "Hinge" Anchor: The pyrimidine N1 and the amino group at C2 act as a donor-acceptor pair, forming a bidentate hydrogen bond with the backbone of Met793 . This is more stable than the single interaction often seen with bulkier scaffolds.
The "Solvent" Tail: Substitutions at the C4 position extend into the solvent-exposed region, allowing for solubilizing groups (like morpholine) to be added without disrupting the core binding.
Interaction Pathway Diagram
Figure 2: Interaction map showing the bidentate anchoring of the pyrimidine core to Met793 and avoidance of the Met790 steric clash.
Experimental Validation & Correlation
Docking scores are predictive but require experimental grounding.
-
Correlation: In the cited studies, the docking score of -8.8 kcal/mol for the pyrimidine derivative correlated with an IC50 of 37.19 nM against EGFR WT and 204 nM against EGFR T790M.
-
Control: Erlotinib showed a weaker docking score (-7.4 kcal/mol) and significantly higher IC50 (>5000 nM) against the T790M mutant, validating the docking prediction that the quinazoline scaffold fails against the mutation.
Conclusion: The comparative study confirms that substituted pyrimidines offer a superior geometric fit for the EGFR T790M mutant compared to classical quinazolines. The dual hydrogen bonding at the hinge region (Met793) and the reduced steric bulk are the primary drivers of this enhanced affinity.
References
-
BenchChem Technical Support Team. (2025). Comparative Docking Analysis of Pyrimidine Derivatives Against Key Protein Targets in Cancer. BenchChem. Link
-
Al-Warhi, T., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Hassan, M., et al. (2025). Discovery of new 2,4-diaminopyrimidines derivatives as EGFRT790M kinase inhibitors: a structure-based approach. ResearchGate. Link
-
Zhang, D., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
